Furamidine dihydrochloride
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224264 | |
| Record name | Furamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73819-26-8 | |
| Record name | 2,5-Bis(4-amidinophenyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Furamidine Dihydrochloride: A Multi-Faceted Approach to Targeting Cancer Cells
An In-depth Technical Guide on its Core Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Furamidine dihydrochloride, initially developed as an antiprotozoal agent, has demonstrated significant potential as an anticancer therapeutic. Its efficacy in cancer cells stems from a multi-pronged mechanism of action that disrupts fundamental cellular processes. This technical guide elucidates the core molecular mechanisms of furamidine, focusing on its role as a DNA minor groove binder, an inducer of apoptosis and cell cycle arrest, and an inhibitor of the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (Tdp1). This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing its activity, and quantitative data on its cytotoxic effects.
Primary Mechanism of Action: DNA Minor Groove Binding
The foundational mechanism of furamidine's anticancer activity is its ability to bind to the minor groove of DNA.[1][2] This interaction is characterized by a strong preference for AT-rich sequences.[1][2]
-
Molecular Interaction: Furamidine, a dicationic molecule, fits snugly into the narrow minor groove of the DNA double helix. This binding is primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the positively charged amidine groups and the negatively charged phosphate backbone of DNA.
-
Consequences of DNA Binding: By occupying the minor groove, furamidine can interfere with the binding of essential DNA-binding proteins, such as transcription factors and DNA polymerases. This disruption can lead to the inhibition of both transcription and replication, ultimately halting cell proliferation and inducing cell death.
-
Nuclear Accumulation: The strong affinity for DNA drives the accumulation of furamidine within the nucleus of cancer cells, concentrating the drug at its primary site of action.[1][2][3] The dicationic nature of furamidine is crucial for this nuclear localization.[3]
Induction of Apoptosis: The Mitochondrial Pathway
Furamidine and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. Evidence suggests that this occurs primarily through the intrinsic, or mitochondrial, pathway of apoptosis.
-
Mitochondrial Targeting: While furamidine itself primarily localizes to the nucleus, certain structural analogues of furamidine have been shown to accumulate in the mitochondria.[2] This subcellular redirection can be a powerful strategy to trigger apoptosis.
-
Intrinsic Apoptotic Cascade: The induction of apoptosis by furamidine is thought to involve the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Furamidine-induced cellular stress can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak.
-
Cytochrome c Release: The activation of Bax and Bak results in the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to apoptosis.
-
Below is a diagram illustrating the proposed mitochondrial apoptosis pathway induced by furamidine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of furamidine analogues in tumor cells: influence of the number of positive charges - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Furamidine as a Selective PRMT1 Inhibitor: A Technical Guide
Introduction
Protein arginine methyltransferase 1 (PRMT1) is a critical enzyme in cellular regulation, responsible for the majority of asymmetric arginine methylation, a post-translational modification vital for numerous biological processes including signal transduction, gene expression, RNA splicing, and DNA repair.[1][2][3] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a significant therapeutic target.[1][4][5][6] The search for potent and selective PRMT1 inhibitors has led to the exploration of various chemical scaffolds. Among these, diamidine-containing compounds have emerged as a promising class. This guide details the discovery and characterization of Furamidine dihydrochloride (also known as DB75), a selective inhibitor of PRMT1.[7][8][9]
Quantitative Data: Inhibitory Activity
Furamidine was identified through biochemical screening of a focused library of diamidine compounds.[9][10] Its inhibitory potency against PRMT1 and its selectivity over other protein arginine methyltransferases have been quantified through various studies. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: In Vitro Inhibitory Activity of Furamidine and Related Diamidines against various PRMTs.
| Compound | PRMT1 IC50 (μM) | PRMT4 (CARM1) IC50 (μM) | PRMT5 IC50 (μM) | PRMT6 IC50 (μM) | Reference |
| Furamidine (DB75) | 9.4 | >400 | 166 | 283 | [2][8][10][11] |
| Stilbamidine | 15.2 | >400 | >400 | >400 | [10] |
| Decamidine | 13 | Not Reported | Not Reported | Not Reported | [4][5] |
| Pentamidine | 81 | Not Reported | Not Reported | Not Reported | [10] |
Table 2: Cellular Activity of Furamidine.
| Cell Line | Assay | IC50 (μM) | Effect | Reference |
| U87MG Glioblastoma Stem Cells | Proliferation / Tumorsphere Formation | 15.64 | Inhibition of proliferation and tumorsphere formation | [12] |
| MEG01, CMK, K562, HEL (Leukemia) | Cell Growth Inhibition (72h) | 1.03 - 2.27 | Reduction in cell growth and ADMA levels | [10] |
Mechanism of Action
Kinetic analyses and molecular modeling studies have elucidated the mechanism by which Furamidine inhibits PRMT1. The data suggest that Furamidine acts as a substrate-competitive inhibitor.[7][13][14][15] Its chemical structure, particularly the amidine groups, mimics the guanidino group of the natural substrate, arginine.[9][13] This allows Furamidine to bind to the arginine-binding pocket within the active site of PRMT1, thereby preventing the methylation of protein substrates.[7][13] Molecular docking studies further indicate that Furamidine targets the enzyme's active site, spanning both the S-adenosyl-l-methionine (SAM) cofactor and substrate-binding regions.[5][7][14]
Experimental Protocols
The discovery and characterization of Furamidine as a PRMT1 inhibitor involved several key experimental methodologies.
In Vitro PRMT1 Inhibition Assay (Radioactive Filter Binding)
This assay is a standard method for quantifying the enzymatic activity of PRMT1 and the potency of inhibitors.[6][16]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human PRMT1 enzyme, a biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin)), and the radioactively labeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), in a suitable reaction buffer.[6]
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. Control reactions are performed with a vehicle (e.g., DMSO) and a known inhibitor or no inhibitor.
-
Incubation: The reactions are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic transfer of the [³H]-methyl group to the histone H4 peptide.
-
Reaction Termination & Capture: The reaction is stopped, and the reaction mixture is transferred to a streptavidin-coated filter plate (e.g., P81 phosphocellulose paper). The biotinylated peptide substrate, now potentially methylated, binds to the filter.
-
Washing: The filter plate is washed multiple times to remove unincorporated [³H]-SAM.
-
Detection: Scintillation fluid is added to the wells, and the radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the PRMT1 activity. The percentage of inhibition is calculated for each Furamidine concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for PRMT1 Activity (Western Blot)
This method assesses the ability of an inhibitor to permeate cell membranes and inhibit PRMT1 activity within a cellular context.[17]
-
Cell Culture and Treatment: A suitable cell line with high basal levels of PRMT1-mediated methylation (e.g., MCF7 or U87MG) is cultured.[12][17] The cells are treated with various concentrations of Furamidine for a specific duration (e.g., 48-72 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for asymmetrically dimethylated arginine (ADMA) marks (e.g., anti-ADMA) or a specific methylated substrate like histone H4 arginine 3 (H4R3me2a). Antibodies against total protein levels (e.g., total Histone H4 or β-actin) are used as loading controls.
-
Detection: The membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the methylated proteins is quantified and normalized to the loading control. A dose-dependent decrease in the methylation signal indicates effective intracellular inhibition of PRMT1.[10]
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., leukemia or glioblastoma lines) are seeded into 96-well plates at a specific density.[7][12]
-
Compound Treatment: After allowing the cells to adhere (if applicable), they are treated with a range of concentrations of Furamidine.
-
Incubation: The plates are incubated for a set period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue). The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value for cell growth inhibition is calculated.[10]
Visualizations
Signaling Pathway: Furamidine Inhibition of PRMT1-STAT3 Pathway
Caption: Furamidine inhibits PRMT1, leading to reduced STAT3 activation and suppression of GSC proliferation.[18]
Experimental Workflow: Discovery of Furamidine as a PRMT1 Inhibitor
Caption: Workflow illustrating the key steps from initial hypothesis to the validation of Furamidine.
Logical Relationship: Structure-Activity Relationship (SAR) of Diamidines
Caption: SAR of diamidine compounds, highlighting the importance of the linker and unsubstituted amidines.[9]
Cellular Effects and Therapeutic Potential
Cellular studies have confirmed that Furamidine is cell-permeable and effectively inhibits intracellular PRMT1 activity.[7][14] In leukemia cell lines, Furamidine treatment leads to a reduction in asymmetric dimethylarginine (ADMA) levels and blocks cell proliferation in the low micromolar range.[7][10] Furthermore, in glioblastoma stem cells (GSCs), Furamidine was shown to inhibit proliferation and tumorsphere formation by inducing G0/G1 cell cycle arrest and apoptosis.[12][18] This anti-proliferative effect was linked to the downregulation of the STAT3 signaling pathway, a key regulator of GSC growth and maintenance.[12][18] These findings underscore the potential of targeting PRMT1 with inhibitors like Furamidine as a therapeutic strategy for certain cancers.
Conclusion
The discovery of Furamidine as a potent and selective PRMT1 inhibitor represents a significant advancement in the field of epigenetic drug discovery. Through a combination of biochemical screening, kinetic analysis, molecular modeling, and cellular assays, Furamidine was characterized as a substrate-competitive inhibitor that effectively targets PRMT1 both in vitro and in vivo.[7][13] Its ability to permeate cells and exert anti-proliferative effects in cancer models establishes the diamidine scaffold as a valuable starting point for the development of next-generation PRMT1 inhibitors with potential therapeutic applications.[5][10]
References
- 1. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of decamidine as a new and potent PRMT1 inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Diamidine Compounds for Selective Inhibition of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diamidine compounds for selective inhibition of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 18. Inhibition of PRMT1 Suppresses the Growth of U87MG-Derived Glioblastoma Stem Cells by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Furamidine Dihydrochloride: A Technical Guide to its Antiparasitic Properties
Introduction
Furamidine dihydrochloride, scientifically known as 2,5-bis(4-amidinophenyl)furan and commonly referred to as DB75, is an aromatic diamidine that has been a significant subject of early antiparasitic drug discovery.[1] Initially developed as a structural analogue of pentamidine, Furamidine demonstrated potent activity against a range of parasites, most notably the protozoan Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness.[1][2] Its trypanocidal effects were first reported in the 1970s.[2] Although it initially showed little advantage over the existing treatment, pentamidine, subsequent research into its mechanism and the development of an orally bioavailable prodrug, pafuramidine maleate (DB289), revitalized interest in its potential.[2][3] This guide provides an in-depth technical overview of the foundational research into Furamidine's efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Mechanism of Action
The antiparasitic action of Furamidine is multifaceted, primarily targeting the parasite's essential cellular processes. As a diamidine, its mechanisms share similarities with pentamidine, focusing on uptake, intracellular accumulation, and disruption of vital functions.[2]
Cellular Uptake
The entry of Furamidine into the trypanosome is a critical first step for its cytotoxic effect. Research has shown that the primary transporter responsible for its uptake is the P2 aminopurine transporter.[2] This transporter is also responsible for carrying other diamidines like pentamidine and diminazene into the cell.[2][4] The reliance on this transporter is highlighted by the fact that its absence is associated with resistance to these compounds.[4][5] While the P2 transporter is primary, other transporters such as the high-affinity pentamidine transporter 1 (HAPT1) and low-affinity pentamidine transporter 1 (LAPT1) also contribute to the uptake of diamidines, which can explain why some parasites lacking the P2 transporter may remain sensitive to these drugs.[2]
Intracellular Targets and Effects
Once inside the parasite, Furamidine localizes to key organelles, exerting its trypanocidal effects.
-
Mitochondrial Disruption: A primary target of Furamidine is the parasite's mitochondrion.[1] Studies using Saccharomyces cerevisiae as a model organism revealed that Furamidine localizes within the mitochondria.[1] Its accumulation leads to a rapid collapse of the mitochondrial membrane potential, the uncoupling of oxidative phosphorylation, and subsequent inhibition of respiration.[1] This disruption of energy metabolism is a key mechanism of its cell-killing activity.
-
DNA Interaction: Fluorescence microscopy has shown that Furamidine accumulates in the nucleus and the kinetoplast, the network of mitochondrial DNA characteristic of kinetoplastids.[6] This localization strongly suggests that, like other diamidines, Furamidine interacts with DNA. Electron microscopy studies have revealed significant alterations to the parasite's nucleus and kinetoplast following treatment with Furamidine, further supporting DNA as a major target.[6]
The metabolic activation of the prodrug pafuramidine (DB289) into the active Furamidine (DB75) is a crucial step for its oral efficacy. This biotransformation occurs systemically after administration.[2]
References
- 1. DB75, a Novel Trypanocidal Agent, Disrupts Mitochondrial Function in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human African trypanosomiasis: pharmacological re-engagement with a neglected disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trypanocidal Furamidine Analogues: Influence of Pyridine Nitrogens on Trypanocidal Activity, Transport Kinetics, and Resistance Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Furamidine Dihydrochloride: A Technical Guide to DNA Binding Affinity and Sequence Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride, also known as DB75, is an aromatic dicationic molecule with well-established antiparasitic properties. Its mechanism of action is primarily attributed to its strong and specific interaction with the minor groove of DNA, particularly at AT-rich sequences. This targeted binding disrupts essential DNA-dependent processes within the parasitic cell, such as replication and transcription, ultimately leading to cell death.[1][2][3][4] Understanding the precise nature of furamidine's DNA binding affinity and sequence specificity is crucial for the development of new therapeutic agents with improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and logical workflows used to characterize the interaction between this compound and DNA.
DNA Binding Affinity and Sequence Specificity of Furamidine
Furamidine exhibits a high affinity for DNA, with a strong preference for sequences containing stretches of adenine (A) and thymine (T) base pairs. This specificity is a hallmark of minor groove binders, which fit snugly into the narrow groove of the DNA double helix.
Binding Mode and Sequence Preference
The primary mode of DNA binding for furamidine is through non-covalent interactions within the minor groove.[2] The planar, curved shape of the furamidine molecule allows it to conform to the curvature of the DNA minor groove, maximizing van der Waals contacts and electrostatic interactions.[5] Hydrogen bonds typically form between the amidine groups of furamidine and the N3 atoms of adenine and O2 atoms of thymine located on the floor of the minor groove.[5]
Studies have consistently shown that furamidine preferentially binds to sequences containing at least four contiguous A-T base pairs.[6][7] The presence of a TpA step within an (A-T)₄ block can, however, reduce the extent of binding.[6] While its primary target is AT-rich regions, furamidine has also been observed to intercalate between GC base pairs, although with a significantly lower affinity.[6][7][8] This dual-binding capability, though less prominent, may contribute to its overall biological activity.
Quantitative Binding Data
The affinity of furamidine for various DNA sequences has been quantified using several biophysical techniques. The binding constant (K) and dissociation constant (Kd) are key parameters used to describe this affinity, where a higher K and a lower Kd indicate stronger binding.
| DNA Sequence Type | DNA Sequence Example | Technique | Binding Constant (K) / Dissociation Constant (Kd) | Reference |
| AT-rich sequences | Models of kinetoplast minicircle sequences | Not Specified | K > 10⁷ M⁻¹ | [1] |
| CTG•CAG repeat DNA | d(CTGCTGCAGCAG) | ITC | Kd = 485 ± 73 nM | [2] |
| AT-rich palindrome | d(CGAAAATTTTCG) | ITC | Kd = 543 ± 16 nM (lower affinity site) | [2] |
| CUG repeat RNA | r(CUG)₄ | ITC | Kd = 99 ± 25 nM | [2] |
Experimental Protocols
The characterization of furamidine's DNA binding properties relies on a suite of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (furamidine) to a macromolecule (DNA). This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.
Methodology:
-
Sample Preparation:
-
Dissolve this compound and the target DNA oligonucleotide in the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).
-
Thoroughly degas both the furamidine and DNA solutions to prevent the formation of air bubbles during the experiment.
-
Accurately determine the concentrations of both solutions using UV-Vis spectroscopy.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Load the DNA solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the furamidine solution into the injection syringe (typically at a concentration 10-20 times that of the DNA).
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the furamidine solution into the DNA solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured and plotted against the molar ratio of furamidine to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, ΔS, and n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (furamidine) to a ligand (DNA) immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) as well as equilibrium binding affinity.
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Immobilize the biotinylated DNA oligonucleotide onto the sensor chip surface.
-
-
Instrumentation and Setup:
-
Use an SPR instrument (e.g., Biacore).
-
Equilibrate the system with running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of high salt or low pH solution) to remove the bound furamidine.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.
Methodology:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-200 bp) that is radioactively or fluorescently labeled at one end.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound to allow binding equilibrium to be reached.
-
Include a control reaction with no furamidine.
-
-
DNase I Digestion:
-
Treat the DNA-furamidine complexes and the control DNA with a low concentration of DNase I for a limited time to achieve partial digestion (on average, one cut per DNA molecule).
-
The DNase I will cleave the DNA at sites not protected by bound furamidine.
-
-
Gel Electrophoresis and Visualization:
-
Stop the digestion reaction and denature the DNA fragments.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
-
Data Analysis:
-
The lane corresponding to the control DNA will show a continuous ladder of bands.
-
The lanes with furamidine will show a "footprint," which is a region of the ladder where the bands are absent or significantly reduced in intensity. This gap corresponds to the DNA sequence protected by the bound furamidine.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for monitoring conformational changes in DNA upon ligand binding.
Methodology:
-
Sample Preparation:
-
Prepare solutions of DNA and this compound in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the spectral region of interest.
-
-
Instrumentation and Setup:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum of the DNA alone in a quartz cuvette.
-
-
Titration:
-
Perform a titration by adding increasing amounts of furamidine to the DNA solution.
-
Record the CD spectrum after each addition and allow the solution to equilibrate.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum of the DNA upon furamidine binding. Changes in the intensity and position of the characteristic DNA CD bands (positive band around 275 nm and negative band around 245 nm for B-DNA) indicate conformational changes.
-
An induced CD signal in the region where furamidine absorbs light can also be observed, providing information about the binding mode.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to study DNA-ligand interactions by monitoring changes in the fluorescence properties of either the ligand or a fluorescent probe upon binding to DNA. Furamidine itself is fluorescent, which is advantageous for this technique.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound and a series of DNA solutions of varying concentrations in a suitable buffer.
-
-
Instrumentation and Setup:
-
Use a spectrofluorometer.
-
Determine the excitation and emission wavelengths of maximum fluorescence for furamidine.
-
-
Titration:
-
Measure the fluorescence emission spectrum of furamidine alone.
-
Titrate the furamidine solution with increasing concentrations of the DNA solution.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity of furamidine as a function of DNA concentration. Binding to DNA often results in an enhancement of furamidine's fluorescence.
-
The binding constant (K) can be determined by fitting the fluorescence titration data to a suitable binding equation, such as the Stern-Volmer equation for quenching or a specific binding isotherm for fluorescence enhancement.
-
Conclusion
This compound is a potent DNA minor groove binding agent with a strong preference for AT-rich sequences. The comprehensive characterization of its binding affinity and sequence specificity through a combination of techniques such as ITC, SPR, DNase I footprinting, CD spectroscopy, and fluorescence spectroscopy provides a detailed understanding of its molecular mechanism of action. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design of novel DNA-targeting therapeutics with enhanced efficacy and selectivity.
References
- 1. mybiosource.com [mybiosource.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]
- 4. Adaptation of DNA to Protein Binding Revealed by Spectroscopy and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 7. DNase I footprinting [gene.mie-u.ac.jp]
- 8. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
Furamidine Dihydrochloride: A Potent Inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA damage repair pathway, specifically responsible for resolving stalled topoisomerase I (Top1)-DNA cleavage complexes (Top1cc).[1][2][3] The formation of these complexes is a key mechanism of action for widely used anticancer drugs, such as irinotecan and topotecan.[4][5] By repairing this drug-induced DNA damage, TDP1 can contribute to therapeutic resistance. Consequently, inhibitors of TDP1 are of significant interest as potential enhancers of topoisomerase I-targeted cancer therapies.[5][6][7] This technical guide provides a comprehensive overview of the inhibitory effects of furamidine dihydrochloride on TDP1, detailing its mechanism of action, quantitative inhibitory and binding data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound has been identified as a potent, reversible, and competitive inhibitor of human TDP1, acting in the low micromolar range.[1][8] Its inhibitory action is multifaceted, involving interactions with both the DNA substrate and the TDP1 enzyme itself.[2][3]
Surface plasmon resonance (SPR) studies have demonstrated that furamidine binds to both double-stranded and single-stranded DNA, although its affinity for duplex DNA is higher.[1][9] This binding to the DNA substrate is thought to contribute to the inhibition of TDP1 activity.[1][9] However, the inhibition is independent of the DNA substrate sequence, suggesting a more complex mechanism than simple DNA intercalation or minor groove binding.[1][9]
Furthermore, evidence suggests a direct interaction between furamidine and the TDP1 enzyme.[2][3] It is hypothesized that furamidine may form a ternary complex, binding at the interface of the DNA substrate and the enzyme.[9] This dual-mode of action, targeting both the substrate and the enzyme, distinguishes furamidine from other TDP1 inhibitors.
Furamidine's inhibition of TDP1 is effective on both single- and double-stranded DNA substrates, with a slightly greater potency observed with duplex DNA.[1][8][10] This broad substrate activity underscores its potential as a versatile tool for studying and modulating TDP1 function.
Quantitative Data
The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
| Parameter | Substrate/Target | Value | Assay | Reference |
| IC50 | TDP1 | 1.2 µM | ECL Assay | |
| IC50 | PRMT1 | 9.4 µM | N/A | [8] |
| IC50 | PRMT5 | 166 µM | N/A | [8] |
| IC50 | PRMT6 | 283 µM | N/A | [8] |
| IC50 | CARM1 | >400 µM | N/A | [8] |
| Table 1: Inhibitory Concentrations (IC50) of this compound |
| Parameter | Ligand | Value | Method | Reference |
| Kd (Binding Site 1) | Duplex DNA | 0.33 µM | Surface Plasmon Resonance (SPR) | [9] |
| Kd (Binding Site 2) | Duplex DNA | 19 µM | Surface Plasmon Resonance (SPR) | [9] |
| Kd | Single-Stranded DNA | ~70 µM | Surface Plasmon Resonance (SPR) | [9] |
| Table 2: Binding Affinity (Kd) of this compound for DNA |
Signaling Pathway and Therapeutic Implications
Furamidine's inhibition of TDP1 has significant implications for cancer therapy, particularly in combination with topoisomerase I inhibitors. The following diagram illustrates the signaling pathway.
Figure 1: TDP1 Inhibition Pathway by Furamidine.
As depicted, Top1 inhibitors stabilize the Top1cc, leading to DNA damage and ultimately cell death in cancer cells.[4] TDP1 counteracts this by repairing the Top1cc, thus promoting cell survival.[1][2] Furamidine, by inhibiting TDP1, prevents this repair process, thereby synergistically enhancing the cytotoxic effects of Top1 inhibitors.[4][11] This provides a strong rationale for the co-administration of furamidine with drugs like irinotecan in the treatment of various cancers.
Experimental Protocols
The characterization of furamidine as a TDP1 inhibitor has relied on several key experimental methodologies.
High-Throughput Electrochemiluminescent (ECL) Assay
This assay was instrumental in the initial identification of furamidine as a TDP1 inhibitor from a compound library.[1][6]
Workflow:
Figure 2: ECL Assay Workflow for TDP1 Inhibitor Screening.
Methodology:
-
An electrochemiluminescent (ECL) substrate, typically a DNA oligonucleotide with a 3'-phosphotyrosyl bond, is incubated with recombinant human TDP1.
-
In the absence of an inhibitor, TDP1 cleaves the phosphotyrosyl bond, leading to a loss of the ECL signal.
-
In the presence of an inhibitor like furamidine, TDP1 activity is blocked, and the ECL signal is retained.
-
The assay is performed in a high-throughput format, allowing for the rapid screening of large compound libraries.[1][12]
Gel-Based TDP1 Activity Assay
This method provides a more direct visualization of TDP1 activity and its inhibition.
Methodology:
-
A 5'-[32P]-labeled single-stranded or double-stranded DNA oligonucleotide containing a 3'-phosphotyrosine is used as the substrate.[13][14]
-
The labeled substrate is incubated with recombinant TDP1 or whole-cell extract in the presence or absence of furamidine.[13]
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[9][15]
-
The gel is then visualized by autoradiography. Inhibition of TDP1 is observed as a decrease in the formation of the cleaved product.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity of furamidine to its DNA targets.[2][9]
Methodology:
-
A single-stranded or double-stranded DNA oligonucleotide is immobilized on a sensor chip.
-
A solution containing furamidine is flowed over the chip surface.
-
The binding of furamidine to the immobilized DNA is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
By analyzing the association and dissociation phases of the binding event, the equilibrium dissociation constant (Kd) can be determined.[9]
Conclusion
This compound is a well-characterized inhibitor of tyrosyl-DNA phosphodiesterase 1. Its unique mechanism of action, involving interaction with both the DNA substrate and the TDP1 enzyme, makes it a valuable research tool and a promising candidate for further development as a chemosensitizing agent in cancer therapy. The quantitative data on its inhibitory potency and binding affinity, coupled with the detailed experimental protocols, provide a solid foundation for future studies aimed at elucidating its full therapeutic potential and for the design of novel, more potent TDP1 inhibitors.
References
- 1. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Topoisomerase I Inhibitor Irinotecan and the Tyrosyl-DNA Phosphodiesterase 1 Inhibitor Furamidine Synergistically Suppress Murine Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medindia.net [medindia.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Furamidine Dihydrochloride: A Comprehensive Technical Guide
An In-depth Whitepaper on the History, Development, and Scientific Foundation of a Promising Antimicrobial Agent
Executive Summary
Furamidine, also known as DB75, is an aromatic diamidine that has been the subject of extensive research due to its potent antimicrobial properties. Initially investigated for the treatment of parasitic diseases such as Human African Trypanosomiasis (HAT) and Pneumocystis pneumonia (PCP), its development has provided valuable insights into the design of antimicrobial agents. This technical guide provides a comprehensive overview of the history, chemical characteristics, synthesis, mechanism of action, and the preclinical and clinical development of Furamidine dihydrochloride and its orally bioavailable prodrug, pafuramidine (DB289). This document is intended for researchers, scientists, and drug development professionals, offering a detailed repository of quantitative data, experimental protocols, and visual representations of key biological and developmental pathways.
Introduction and Historical Context
The quest for effective and less toxic treatments for neglected tropical diseases and opportunistic infections has driven much of the research into aromatic diamidines. Furamidine emerged as a promising candidate from this class of compounds, demonstrating significant activity against a range of pathogens. Its development was particularly focused on addressing the limitations of existing therapies for HAT and PCP, which were often associated with significant toxicity and difficult administration routes. The development of pafuramidine, an oral prodrug of furamidine, marked a significant step forward in attempting to provide a more patient-friendly treatment option. However, the journey of furamidine and pafuramidine has been marked by both promising efficacy and ultimate setbacks due to toxicity, offering critical lessons for the field of drug development.
Chemical Properties and Synthesis
This compound is a symmetrical aromatic diamidine. Its chemical structure, characterized by a central furan ring flanked by two phenylamidine groups, is crucial for its biological activity.
| Property | Value |
| Chemical Name | 4,4'-(2,5-Furandiyl)bis-benzenecarboximidamide dihydrochloride |
| Molecular Formula | C₁₈H₁₈Cl₂N₄O |
| Molecular Weight | 377.27 g/mol |
| CAS Number | 55368-40-6 |
| Appearance | White to beige powder |
| Solubility | Soluble in water and DMSO |
Synthesis of this compound
The synthesis of furamidine typically involves a multi-step process. A general synthetic scheme is outlined below.
A detailed experimental protocol for a similar synthesis is described in the literature, often involving the following key steps[1]:
-
Suzuki Coupling: 2,5-Dibromofuran is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to form the dinitrile intermediate, 2,5-bis(4-cyanophenyl)furan.
-
Pinner Reaction: The dinitrile is then treated with anhydrous ethanol and hydrogen chloride gas to form the corresponding bis(ethyl iminoester) dihydrochloride.
-
Ammonolysis: The bis(ethyl iminoester) intermediate is subsequently treated with ammonia in ethanol to yield Furamidine, which is then isolated as the dihydrochloride salt.
Mechanism of Action
Furamidine exerts its antimicrobial effects through multiple mechanisms, primarily by targeting DNA and essential enzymes.
-
DNA Binding: Furamidine binds to the minor groove of DNA, with a preference for A-T rich sequences. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.
-
Enzyme Inhibition:
-
Protein Arginine Methyltransferase 1 (PRMT1): Furamidine is a selective inhibitor of PRMT1, an enzyme involved in the methylation of arginine residues in proteins.[2] This inhibition can disrupt various cellular processes, including signal transduction and gene regulation.
-
Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): Furamidine also inhibits Tdp1, an enzyme involved in DNA repair.[2] By inhibiting Tdp1, furamidine can enhance the cytotoxic effects of DNA-damaging agents.
-
Preclinical Development
In Vitro Activity
Furamidine has demonstrated potent in vitro activity against a variety of pathogens.
| Organism | IC₅₀ | Reference |
| Trypanosoma brucei rhodesiense | <10 nM | [1] |
| Plasmodium falciparum | <10 nM | [1] |
| Protein Arginine Methyltransferase 1 (PRMT1) | 9.4 µM | [2] |
| Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | Not specified | [2] |
Animal Models
The efficacy of furamidine and its prodrugs has been evaluated in various animal models.
| Disease Model | Animal | Drug | Key Findings | Reference |
| Trypanosoma brucei rhodesiense | Mouse | Aza-analogues of Furamidine | Curative at oral dosages of 5 mg/kg. | [1] |
| Pneumocystis pneumonia | Rat | Pafuramidine | Well-documented activity against P. carinii. | [3] |
Pharmacokinetics
Preclinical pharmacokinetic studies of pafuramidine have been conducted in rats and monkeys.
| Species | Route | Key Findings |
| Rat | Oral | Pafuramidine is well absorbed and efficiently converted to furamidine. |
| Monkey | Oral | Similar to rats, good absorption and conversion to the active drug. |
Clinical Development of Pafuramidine
Pafuramidine, the oral prodrug of furamidine, was advanced into clinical trials for the treatment of PCP and first-stage HAT.
Pneumocystis Pneumonia (PCP)
A Phase III clinical trial was initiated to compare the efficacy and safety of pafuramidine to the standard of care, trimethoprim-sulfamethoxazole (TMP-SMX), for the treatment of mild to moderately severe PCP in HIV/AIDS patients.[3] The study aimed to demonstrate the non-inferiority of pafuramidine.[3]
Human African Trypanosomiasis (HAT)
Pafuramidine underwent Phase II and Phase III clinical trials for the treatment of first-stage HAT caused by Trypanosoma brucei gambiense.
Phase II Clinical Trial Summary [4]
| Study Phase | Design | Treatment Arms | Key Efficacy Endpoint | Key Findings |
| Phase 2a | Open-label, non-controlled | Pafuramidine 100 mg BID for 5 days | Parasitological cure at 24 hours post-treatment | Showed initial efficacy. |
| Phase 2b | Open-label, randomized, controlled | 1. Pafuramidine 100 mg BID for 5 days2. Pentamidine 4 mg/kg QD for 7 days | Parasitological cure at 3 months post-treatment | 5-day pafuramidine was less effective than pentamidine. |
| Phase 2b-2 | Open-label | Pafuramidine 100 mg BID for 10 days | Parasitological cure at 3 months post-treatment | 10-day pafuramidine had comparable efficacy to pentamidine. |
Phase III Clinical Trial Summary [5][6]
| Study Phase | Design | Treatment Arms | Primary Efficacy Endpoint | Outcome |
| Phase 3 | Multi-center, randomized, open-label, parallel-group | 1. Pafuramidine 100 mg BID for 10 days2. Pentamidine 4 mg/kg IM QD for 7 days | Combined clinical and parasitological cure rate at 12 months | Pafuramidine was non-inferior to pentamidine in terms of efficacy. |
Despite the promising efficacy results, the development of pafuramidine was halted due to concerns about delayed-onset renal and hepatic toxicity observed in some patients.[7]
Experimental Protocols
In Vitro Susceptibility Testing of Trypanosoma brucei
A detailed protocol for determining the in vitro activity of compounds against Trypanosoma brucei typically involves the following steps[8][9][10][11]:
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: Log-phase parasites are diluted to a final density of approximately 2 x 10⁴ cells/mL in 96-well plates.
-
Drug Addition: Serial dilutions of this compound (typically from a DMSO stock) are added to the wells.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: A resazurin-based cell viability reagent is added to each well, and the plates are incubated for an additional 4-24 hours.
-
Data Acquisition: The fluorescence (or absorbance) is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a standard in vitro model to predict intestinal drug absorption[12][13][14][15][16]:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound (pafuramidine) is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At specified time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.
-
Efflux Ratio: To assess active efflux, the bidirectional transport is measured, and the efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active transporters.
Conclusion
This compound and its prodrug pafuramidine represent a significant chapter in the development of antimicrobial agents. While the clinical development of pafuramidine was ultimately halted due to toxicity, the extensive research conducted has provided a wealth of knowledge regarding the chemistry, mechanism of action, and clinical evaluation of aromatic diamidines. The data and protocols presented in this technical guide serve as a valuable resource for the scientific community, aiding in the future design and development of safer and more effective therapies for infectious diseases. The journey of furamidine underscores the complexities of drug development and the importance of thorough preclinical and clinical evaluation.
References
- 1. Synthesis and antiprotozoal activity of aza-analogues of furamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypanosoma brucei brucei: in vitro production of metacyclic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. benchchem.com [benchchem.com]
Beyond PRMT1: A Technical Guide to the Diverse Cellular Targets of Furamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Furamidine dihydrochloride, a diamidine compound initially recognized for its potent and selective inhibition of Protein Arginine Methyltransferase 1 (PRMT1), exhibits a complex and promiscuous bioactivity profile that extends to a variety of other cellular targets.[1][2] This in-depth technical guide explores the cellular targets of Furamidine beyond PRMT1, providing a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. This information is critical for researchers investigating the therapeutic potential of Furamidine and for drug development professionals aiming to understand its polypharmacology to optimize efficacy and mitigate off-target effects.
Quantitative Data Summary
The interaction of this compound with its various cellular targets has been quantified through a range of biophysical and biochemical assays. The following tables summarize the key quantitative data for Furamidine's binding affinities and inhibitory concentrations.
| Target Molecule | Assay Type | Quantitative Value | Reference |
| CTG•CAG repeat DNA | Isothermal Titration Calorimetry (ITC) | KD = 485 ± 73 nM | [3] |
| CUG repeat RNA | Not Specified | Nanomolar affinity | [3][4] |
| MBNL1–CUG RNA complex | Electrophoretic Mobility Shift Assay (EMSA) | Disruption at micromolar concentrations | [5] |
| Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) | Not Specified | IC50 = 1.2 μM | |
| Platelet Aggregation | Not Specified | IC50 = 14.8 μM | |
| PRMT1 (for comparison) | Not Specified | IC50 = 9.4 μM | [1] |
| PRMT5 | Not Specified | IC50 = 166 μM | |
| PRMT6 | Not Specified | IC50 = 283 μM | |
| CARM1 | Not Specified | IC50 > 400 μM |
Key Cellular Targets and Mechanisms of Action
Furamidine's cellular activities are not limited to PRMT1 inhibition. It directly interacts with nucleic acids and other proteins, leading to a cascade of downstream effects, particularly relevant in the context of Myotonic Dystrophy Type 1 (DM1).
Direct Interaction with Nucleic Acids
Furamidine is a DNA minor groove binder with a preference for AT-rich sequences.[3][6][7] This property is central to its mechanism in DM1, a disease caused by expanded CTG•CAG repeats.
-
Binding to CTG•CAG Repeat DNA: Furamidine binds with high affinity to the expanded CTG•CAG DNA repeats.[3][4] This interaction is thought to inhibit the transcription of the mutant DMPK gene, thereby reducing the levels of toxic CUG repeat RNA.[3]
-
Binding to CUG Repeat RNA: Furamidine also directly binds to the transcribed CUG repeat RNA with nanomolar affinity.[3][4] This interaction can interfere with the pathogenic mechanisms of the toxic RNA.
Modulation of RNA-Protein Interactions
A key pathological feature of DM1 is the sequestration of the Muscleblind-like (MBNL) family of splicing regulators by the toxic CUG repeat RNA, leading to widespread alternative splicing defects. Furamidine has been shown to counteract this effect through multiple mechanisms.
-
Disruption of the MBNL1–CUG RNA Complex: At micromolar concentrations, Furamidine can disrupt the interaction between MBNL1 and the CUG repeat RNA.[3][4][5] This releases MBNL1, allowing it to resume its normal function in regulating alternative splicing.
-
Upregulation of MBNL1 and MBNL2 Protein Levels: In DM1 patient-derived myotubes, treatment with Furamidine has been observed to increase the protein levels of MBNL1 and MBNL2.[3][4] This increase in the available pool of MBNL proteins can help to overcome the sequestration effect of the toxic RNA.
Inhibition of Other Enzymes
Beyond its well-characterized effects on PRMT1, Furamidine has been identified as an inhibitor of other enzymes.
-
Tyrosyl-DNA Phosphodiesterase 1 (TDP-1): Furamidine inhibits TDP-1 with an IC50 of 1.2 μM. TDP-1 is an enzyme involved in the repair of DNA single-strand breaks, and its inhibition can have implications for cancer therapy.
-
Platelet Aggregation: Furamidine exhibits a dose-dependent inhibition of platelet aggregation, with an IC50 of 14.8 μM. The precise molecular target responsible for this activity is not yet fully elucidated.
Signaling Pathways and Logical Relationships
The multifaceted interactions of Furamidine can be visualized through the following diagrams, which illustrate its proposed mechanisms of action in the context of DM1 and its broader enzymatic inhibition profile.
Caption: Proposed mechanisms of Furamidine in Myotonic Dystrophy Type 1.
Caption: Overview of Furamidine's enzymatic inhibition profile.
Experimental Protocols
The identification and characterization of Furamidine's cellular targets have been achieved through a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) of Furamidine to target molecules like CTG•CAG repeat DNA.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target DNA (e.g., 10-20 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer. Degas both solutions to prevent bubble formation.
-
-
ITC Instrument Setup:
-
Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired experimental temperature (e.g., 25°C).
-
Load the target DNA solution into the sample cell and the Furamidine solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) of the Furamidine solution into the sample cell to eliminate artifacts from syringe placement.
-
Proceed with a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with a defined spacing between injections (e.g., 150 seconds) to allow the system to return to baseline.
-
-
Data Analysis:
-
The heat change associated with each injection is measured.
-
The integrated heat data is plotted against the molar ratio of Furamidine to DNA.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Diamidine compounds for selective inhibition of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Furamidine Dihydrochloride: A Technical Guide to its Impact on Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furamidine dihydrochloride, a dicationic aromatic compound, has garnered significant attention for its potent bioactivity, primarily linked to its ability to bind the minor groove of DNA. This interaction, preferentially at AT-rich sequences, serves as the foundation for its influence on fundamental cellular processes such as transcription and replication. Initially investigated for antimicrobial properties, recent research has pivoted towards its therapeutic potential in genetic diseases, most notably Myotonic Dystrophy Type 1 (DM1). This technical guide provides an in-depth analysis of furamidine's mechanisms of action, its quantifiable impact on gene expression, and the experimental protocols utilized to elucidate these effects. The document focuses on the compound's complex, multi-faceted role in modulating gene expression, particularly in the context of DM1, where it has been shown to act through several distinct pathways. Furthermore, we explore its activity as an inhibitor of the PU.1 transcription factor, suggesting broader applications in oncology and inflammatory diseases.
Core Mechanism of Action: DNA Minor Groove Binding
Furamidine's primary molecular interaction is its high-avidity binding to the minor groove of double-stranded DNA, with a strong preference for sequences rich in adenine and thymine (A-T) base pairs.[1][2] This binding is a critical determinant of its biological effects. By occupying the minor groove, furamidine can physically impede the binding of DNA-dependent enzymes and regulatory proteins, such as transcription factors, thereby directly inhibiting gene transcription and DNA replication.[1] While its classical binding is to AT-rich sites, derivatives of furamidine have also been shown to recognize GC-containing sequences, suggesting a broader potential for sequence-specific gene regulation.[2]
Impact on Gene Expression in Myotonic Dystrophy Type 1 (DM1)
The most comprehensive data on furamidine's effect on gene expression comes from studies on Myotonic Dystrophy Type 1 (DM1). DM1 is caused by an expanded CTG repeat in the DMPK gene, which, when transcribed into CUG repeat RNA, becomes toxic. This toxic RNA sequesters the Muscleblind-like (MBNL) family of splicing regulators, leading to widespread mis-splicing and mis-regulation of gene expression.[1][3]
Furamidine has been shown to rescue DM1-associated mis-splicing through multiple, model-dependent mechanisms:[1][4]
-
Inhibition of Toxic RNA Transcription (Mouse Model): In the HSALR mouse model of DM1, furamidine is thought to bind to the expanded CTG•CAG DNA repeats. This interaction leads to a reduction in the transcription of the toxic CUG repeat RNA.[1][4]
-
Upregulation of MBNL Proteins (Human Cell Model): In contrast, in DM1 patient-derived myotubes, furamidine treatment does not significantly reduce the levels of toxic CUG RNA.[1][3] Instead, it leads to a notable upregulation of both MBNL1 and MBNL2 protein levels, key factors depleted in DM1.[1]
-
Disruption of Toxic RNA-Protein Complexes: Furamidine binds directly to CUG repeat RNA with nanomolar affinity. At higher concentrations, it can disrupt the complex between MBNL1 protein and the toxic CUG RNA, which would release MBNL proteins to perform their normal functions.[1][2]
Globally, furamidine exhibits modest off-target effects on gene expression, making it a promising therapeutic candidate. In the HSALR DM1 mouse model, it affected only 2.9% of genes, and importantly, returned over 20% of differentially expressed genes towards wild-type levels.[1][2]
Data Presentation: Quantitative Effects of Furamidine
The following tables summarize the key quantitative findings from studies on furamidine's effects in DM1 models.
Table 1: Effect of Furamidine on MBNL Transcript and Protein Levels in DM1 Patient-Derived Myotubes
| Furamidine Concentration (µM) | MBNL1 Transcript Level (Fold Change vs. Untreated) | MBNL2 Transcript Level (Fold Change vs. Untreated) | MBNL1 Protein Level (% Increase vs. Untreated) | MBNL2 Protein Level (% Increase vs. Untreated) |
| 0.10 | ~1.2 | ~1.2 | - | 100% |
| 0.25 | ~1.4 | ~1.4 | 110% | 105% |
| 0.50 | ~1.6 | ~1.5 | 112%** | 110% |
| 0.75 | ~1.7 | ~1.6 | 113% | 111% |
| 1.00 | ~1.5 | ~1.6 | - | 112% |
| 2.00 | ~1.4 | ~1.4** | - | 110%* |
*Data extracted and summarized from Jenquin et al., 2019.[1] Statistical significance is denoted as p<0.05, p<0.01.
Table 2: Furamidine Binding Affinities to DM1-Relevant Nucleic Acids
| Target Molecule | Binding Affinity (KD) | Experimental Method |
| CTG•CAG DNA Repeats | 485 ± 73 nM | Isothermal Titration Calorimetry (ITC) |
| CUG RNA Repeats | 99 ± 25 nM | Isothermal Titration Calorimetry (ITC) |
Data from Jenquin et al., 2019.[1]
Table 3: Effect of Furamidine on Ribonuclear Foci and MBNL1-CUG RNA Complex
| Parameter | Furamidine Concentration | Result | Experimental Method |
| Ribonuclear Foci Abundance | 0.1 - 4 µM | Significant reduction at all concentrations (p<0.01) | Fluorescent In Situ Hybridization (FISH) |
| MBNL1-CUG RNA Complex Disruption | IC50 = 40 ± 3 µM | Displacement of MBNL1 from CUG RNA | Electrophoretic Mobility Shift Assay (EMSA) |
Data from Jenquin et al., 2019.[1]
Regulation of the Transcription Factor PU.1
Beyond its role in DM1, furamidine and related diamidines have been identified as inhibitors of the transcription factor PU.1. PU.1 is a master regulator in the development of hematopoietic cells, and its dysregulation is implicated in acute myeloid leukemia (AML). Furamidine does not inhibit the PU.1 protein directly. Instead, it leverages its primary mechanism of binding to the AT-rich minor groove flanking the PU.1 DNA binding motif. This binding allosterically interferes with the PU.1-DNA interaction, preventing the transcription of PU.1 target genes. This presents a novel strategy for targeting transcription factor networks in diseases like AML.
Visualizations: Pathways and Workflows
Signaling Pathways and Mechanisms
References
- 1. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Furamidine Dihydrochloride Staining in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride, also known as DB75, is a cell-permeant aromatic diamidine that exhibits strong fluorescence upon binding to the minor groove of AT-rich DNA sequences. This property makes it a valuable tool for visualizing nuclear DNA in living cells. Beyond its utility as a fluorescent stain, Furamidine is also a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme involved in various cellular processes, including DNA damage response, gene transcription, and signal transduction.[1] This dual functionality allows for the simultaneous imaging of cellular DNA and the modulation of PRMT1 activity, offering unique opportunities for studying the interplay between chromatin structure and enzyme function in real-time.
These application notes provide a comprehensive guide to using this compound for live-cell imaging, including its physicochemical properties, a detailed staining protocol, and an overview of its biological activities.
Physicochemical and Fluorescent Properties
A summary of the key physicochemical and fluorescent properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₄O · 2HCl | [2][3] |
| Molecular Weight | 377.27 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Water and DMSO | [2] |
| Excitation Maximum (λex) | ~365 nm | This is a typical excitation for DAPI and Hoechst, which are spectrally similar. Specific data for Furamidine is not readily available. |
| Emission Maximum (λem) | ~460 nm | This is a typical emission for DAPI and Hoechst, which are spectrally similar. Specific data for Furamidine is not readily available. |
| Storage | Store at -20°C, desiccated | [3] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through two primary mechanisms:
-
DNA Minor Groove Binding: Furamidine binds with high affinity to AT-rich regions of the DNA minor groove. This interaction is the basis for its use as a fluorescent nuclear stain.[1]
-
PRMT1 Inhibition: Furamidine is a selective inhibitor of PRMT1, with a reported IC50 of 9.4 µM.[1] It shows significantly lower activity against other PRMTs such as PRMT5, PRMT6, and CARM1.[1]
The inhibition of PRMT1 can have significant downstream effects, particularly in the context of the DNA damage response (DDR). PRMT1 is known to methylate several key proteins involved in DNA double-strand break (DSB) repair, including MRE11 and BRCA1.[4][5][6] By inhibiting PRMT1, Furamidine can modulate the cellular response to DNA damage.
PRMT1 Signaling in DNA Double-Strand Break Repair
The following diagram illustrates the role of PRMT1 in the DNA double-strand break (DSB) repair pathway.
Caption: Role of PRMT1 in DNA Double-Strand Break Repair.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile, nuclease-free water or DMSO to a final concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Live-Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. It is based on protocols for other live-cell nuclear stains like Hoechst 33342.[7][8]
-
Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration. A starting concentration of 1-5 µM is recommended.
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring complete coverage.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or PBS to remove excess stain and reduce background fluorescence.
-
-
Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with live-cell imaging using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 365 nm and emission around 460 nm).
Experimental Workflow for Live-Cell Imaging
The following diagram outlines a typical workflow for a live-cell imaging experiment using this compound.
Caption: Live-Cell Imaging Workflow with Furamidine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and cytotoxicity of this compound.
Enzyme Inhibition
| Enzyme | IC₅₀ (µM) | Reference |
| PRMT1 | 9.4 | [1] |
| PRMT5 | 166 | [1] |
| PRMT6 | 283 | [1] |
| CARM1 (PRMT4) | >400 | [1] |
Cytotoxicity Data
| Cell Line | Assay | Concentration | Effect | Reference |
| HeLa | Live/Dead Assay | 10 µM (Staurosporine) | EC₅₀ of 0.569 µM (live cells) | [9] |
| CHO | Live/Dead Assay | Not specified (Staurosporine) | EC₅₀ of 0.180 µM | [10] |
Note: The cytotoxicity data provided is for staurosporine, a known apoptosis inducer, and is included to provide context for live/dead assays. Specific cytotoxicity data for Furamidine under live-cell imaging conditions is limited.
Considerations for Live-Cell Imaging
-
Phototoxicity and Photostability: Like many fluorescent dyes, Furamidine may exhibit phototoxicity upon prolonged exposure to excitation light.[11] It is recommended to use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio. The photostability of Furamidine under imaging conditions has not been extensively characterized.
-
Optimization of Staining Conditions: The optimal staining concentration and incubation time may vary depending on the cell type and experimental goals. It is advisable to perform a titration experiment to determine the lowest effective concentration that provides adequate nuclear staining with minimal background.
-
Filter Sets: A standard DAPI filter set is generally suitable for imaging Furamidine. However, for optimal results, it is recommended to use a filter set that closely matches the excitation and emission maxima of the dye.
-
Controls: Appropriate controls should be included in all experiments. This includes unstained cells to assess autofluorescence and cells treated with a vehicle control (e.g., DMSO) to account for any effects of the solvent. For experiments investigating the inhibitory effects of Furamidine on PRMT1, a control compound that does not inhibit PRMT1 but still stains the nucleus could be considered, if available.
Conclusion
This compound is a versatile tool for live-cell imaging, enabling researchers to visualize nuclear DNA while simultaneously modulating the activity of PRMT1. By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize this compound to investigate a wide range of cellular processes. Further characterization of its photophysical properties and optimization of staining protocols for various cell types will continue to expand its utility in cell biology and drug discovery.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Protein Arginine Methyltransferases in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 10. Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging [moleculardevices.com]
- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in various cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1][2][3] Its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies investigating the role of PRMT1 in health and disease.[2] Furamidine has demonstrated efficacy in inhibiting the proliferation of leukemia cell lines and suppressing tumor growth in neuroblastoma models.[2] In addition to its primary target, Furamidine also inhibits Tyrosyl-DNA Phosphodiesterase 1 (TDP-1).[2] These application notes provide a detailed protocol for the preparation of a stock solution of this compound for laboratory use.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 377.27 g/mol | [2][4] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in Water | >15 mg/mL; 18.86 mg/mL (50 mM) | [1][2] |
| Solubility in DMSO | >15 mg/mL; 5 mg/mL; 18.86 mg/mL (50 mM); 18 mg/mL | [1][2][4][5] |
| Solubility in Ethanol | 1 mg/mL | [4] |
| Solubility in DMF | 0.5 mg/mL | [4] |
| Solubility in PBS (pH 7.2) | Partially soluble | [4] |
| IC50 for PRMT1 | 9.4 µM | [1][2][3] |
| IC50 for PRMT5 | 166 µM | [1][2][3] |
| IC50 for PRMT6 | 283 µM | [1][2][3] |
| IC50 for CARM1 (PRMT4) | >400 µM | [1][2][3] |
| IC50 for TDP-1 | 1.2 µM | [2] |
Experimental Protocols
I. Safety Precautions
Before handling this compound, it is crucial to read and understand the Safety Data Sheet (SDS).[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (minimum standard BS EN 374:2003), and a lab coat.[6]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[6] Avoid contact with eyes, skin, and clothing.[6]
-
Storage: Store this compound as a solid at -20°C under desiccating conditions.[1][4] The solid is stable for at least 4 years under these conditions.[4]
II. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 377.27 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 377.27 g/mol = 3.77 mg
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to the tube. For 3.77 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored properly in a solvent, the solution is stable for up to 6 months at -80°C and 1 month at -20°C.[5]
III. Preparation of Working Solutions
Working solutions should be freshly prepared from the stock solution for each experiment.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the medium/buffer.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
This compound Mechanism of Action via PRMT1 Inhibition
Caption: Inhibition of PRMT1 by Furamidine and its downstream effects.
References
- 1. mdpi.com [mdpi.com]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Furamidine Dihydrochloride for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride, also known as DB75, is a dicationic aromatic diamidine that selectively binds to the minor groove of DNA, with a preference for AT-rich sequences.[1][2][3] This property, analogous to the well-known fluorescent stain DAPI, allows for its use in fluorescence microscopy for nuclear visualization.[1][4] Furamidine is cell-permeable, making it suitable for staining both live and fixed cells. Upon binding to DNA, its fluorescence quantum yield is significantly enhanced, leading to bright nuclear staining with low background fluorescence.[5] These characteristics make this compound a valuable tool for researchers studying nuclear morphology, cell cycle, and apoptosis.
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy. Due to the limited availability of a standardized protocol in the existing literature, the following recommendations are based on the known properties of Furamidine and established protocols for the spectrally similar dye, DAPI.[1][6] It is crucial for the end-user to empirically determine the optimal staining concentration and conditions for their specific cell type and experimental setup.
Data Presentation
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₄O · 2HCl | [7] |
| Molecular Weight | 377.27 g/mol | [7] |
| Solubility | Soluble in Water and DMSO | [7] |
| Spectral Characteristics (DNA-Bound) | ||
| Excitation (Recommended) | ~358 nm (Similar to DAPI) | [1][4] |
| Emission (Recommended) | ~461 nm (Similar to DAPI) | [1][4] |
Note: Specific excitation and emission maxima for DNA-bound this compound are not widely published. It is recommended to start with a standard DAPI filter set and optimize from there.
Recommended Concentration Ranges for Optimization
The optimal concentration of this compound should be determined by testing a range of concentrations and evaluating the resulting fluorescence signal, signal-to-noise ratio, and any potential cytotoxicity.
| Application | Suggested Concentration Range | Incubation Time |
| Live Cell Staining | 0.1 µM - 2.0 µM | 15 - 60 minutes |
| Fixed Cell Staining | 0.5 µM - 5.0 µM | 5 - 20 minutes |
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or sterile deionized water.
-
Reconstitution: Dissolve this compound in DMSO to create a 10 mM stock solution. For example, dissolve 3.77 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 1: Staining of Fixed Cells
This protocol is suitable for adherent or suspension cells that have been fixed prior to staining.
Materials:
-
Cells cultured on coverslips, slides, or microplates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
This compound stock solution (10 mM)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
For adherent cells, remove the culture medium and wash twice with PBS.
-
Add the fixative solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional but Recommended):
-
Add permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution in PBS to the desired working concentration (start with a range of 0.5 µM to 5.0 µM).
-
Add the staining solution to the cells and incubate for 5-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
-
Protocol 2: Staining of Live Cells
This protocol is for the visualization of nuclei in living cells. It is important to use a minimal concentration of the dye and a short incubation time to minimize phototoxicity and other adverse cellular effects.[8]
Materials:
-
Live cells in a suitable imaging chamber (e.g., glass-bottom dish)
-
Pre-warmed cell culture medium
-
This compound stock solution (10 mM)
Procedure:
-
Preparation of Staining Solution:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 0.1 µM to 2.0 µM).
-
-
Staining:
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing (Optional):
-
For clearer imaging with reduced background, you can remove the staining solution and replace it with fresh, pre-warmed medium before imaging.
-
-
Imaging:
-
Image the live cells immediately using a fluorescence microscope equipped with environmental control (37°C, 5% CO₂). Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Mandatory Visualizations
Caption: Workflow for staining fixed cells with this compound.
Caption: Workflow for staining live cells with this compound.
Caption: Mechanism of this compound fluorescence upon DNA binding.
References
- 1. Exploration of larger central ring linkers in furamidine analogues: synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of compound structure on affinity, sequence selectivity, and mode of binding to DNA for unfused aromatic dications related to furamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What stains are used for nuclear visualization? [synapse.patsnap.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell Cycle Analysis Using Furamidine Dihydrochloride in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle analysis is a cornerstone of research in oncology, developmental biology, and pharmacology. Flow cytometry, a powerful high-throughput technique, allows for the rapid quantitative analysis of cellular DNA content, providing a detailed snapshot of the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). The choice of fluorescent dye for DNA staining is critical for obtaining accurate and reproducible results.
Furamidine dihydrochloride is a fluorescent dye that binds to the minor groove of DNA, primarily at AT-rich regions. Its fluorescent properties are comparable to those of the widely used DNA stain, 4',6-diamidino-2-phenylindole (DAPI).[1][2] This characteristic suggests its potential as a valuable tool for cell cycle analysis. This document provides detailed application notes and protocols for the use of this compound in flow cytometry for cell cycle analysis.
Principle of the Assay
This compound, like other DNA-binding dyes used in cell cycle analysis, intercalates into the DNA of permeabilized cells. The fluorescence intensity of the dye is directly proportional to the amount of DNA in a given cell. Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit approximately double the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate level of fluorescence. By analyzing the distribution of fluorescence intensity across a population of cells using a flow cytometer, the percentage of cells in each phase of the cell cycle can be determined.
Data Presentation
Comparative Performance of DNA Stains
| Parameter | Propidium Iodide (PI) | DAPI | This compound (Predicted) |
| Excitation Max (nm) | ~535 | ~358 | ~350-360 |
| Emission Max (nm) | ~617 | ~461 | ~450-470 |
| Typical Laser Line | Blue (488 nm), Yellow-Green (561 nm) | UV (355 nm), Violet (405 nm) | UV (355 nm), Violet (405 nm) |
| CV of G0/G1 Peak | < 5% | < 3% | Expected to be similar to DAPI (< 3%) |
| RNase Treatment | Required | Not Required | Not Expected to be Required |
| Cell Permeability | Impermeable (Fixation/Permeabilization Required) | Semi-permeable (Fixation/Permeabilization Recommended) | Cell-permeable, but fixation recommended for stoichiometric staining |
Experimental Protocols
I. Reagent Preparation
1. This compound Stock Solution (1 mg/mL):
-
Molecular Weight: 377.27 g/mol
-
Dissolve 1 mg of this compound in 1 mL of deionized water or DMSO.
-
Store the stock solution at -20°C, protected from light. The solution is soluble in water up to 50 mM and in DMSO up to 50 mM.[3]
2. Staining Buffer (PBS with 0.1% Triton X-100):
-
To 100 mL of 1X Phosphate Buffered Saline (PBS), add 100 µL of Triton X-100.
-
Mix well and store at 4°C.
3. (Optional) RNase A Solution (100 µg/mL):
-
Dissolve RNase A in PBS to a final concentration of 100 µg/mL.
-
Store in aliquots at -20°C. While not typically required for DAPI-like dyes, it can be included to ensure only DNA is stained.
II. Cell Preparation and Fixation
This protocol is suitable for suspension or adherent cells.
-
Cell Harvest:
-
Suspension cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.
-
Adherent cells: Wash cells with PBS, then detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete culture medium, then centrifuge as for suspension cells.
-
-
Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in a small volume of PBS and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL in PBS.
-
Fixation:
-
Gently vortex the cell suspension (1 x 10^6 cells in 1 mL of PBS).
-
While vortexing, slowly add 4 mL of ice-cold 70% ethanol drop-wise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
III. Staining Protocol
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Carefully decant the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes. Discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 500 µL of Staining Buffer (PBS with 0.1% Triton X-100).
-
Add this compound stock solution to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
(Optional) Add RNase A solution to a final concentration of 50 µg/mL.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without a final wash step.
IV. Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a UV or violet laser.
-
Set the excitation to ~355 nm (UV laser) or ~405 nm (violet laser).
-
Collect the emission signal using a bandpass filter appropriate for DAPI, typically around 450/50 nm.
-
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a plot of FSC-Area vs. FSC-Height to gate on single cells and exclude doublets.
-
Create a histogram of the fluorescence intensity of the this compound signal for the single-cell population.
-
-
Data Analysis:
-
Use a linear scale for the fluorescence intensity histogram.
-
Set the voltage of the fluorescence detector so that the G0/G1 peak is positioned appropriately on the scale.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using this compound.
Signaling Pathway: DNA Binding and Fluorescence
Caption: Mechanism of this compound fluorescence for DNA content analysis.
References
- 1. Is DAPI flow cytometry still relevant in the age of high-dimensional analysis? [abcam.com]
- 2. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 3. Staining Protocols | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for Furamidine Dihydrochloride in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride, also known as DB75, is a cell-permeable diamidine compound with multifaceted biological activities. It is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) and also demonstrates inhibitory effects on Tyrosyl-DNA Phosphodiesterase 1 (TDP-1). A key characteristic of Furamidine is its ability to bind to the minor groove of AT-rich DNA sequences. This interaction is accompanied by a significant enhancement of its intrinsic fluorescence, making it a valuable tool for visualizing cell nuclei in fluorescence microscopy. Its spectral properties are analogous to the widely used nuclear stain DAPI.
These application notes provide a comprehensive guide for the use of this compound as a fluorescent nuclear stain in cell-based assays. The protocols are designed to be accessible to researchers with basic cell culture and fluorescence microscopy experience.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Enzyme Inhibition: It selectively inhibits PRMT1, an enzyme that plays a crucial role in gene regulation through the methylation of arginine residues on histones and other proteins. By inhibiting PRMT1, Furamidine can modulate various cellular processes, including signal transduction, gene expression, and DNA repair. It also inhibits TDP-1, an enzyme involved in the repair of DNA damage caused by topoisomerase I inhibitors.
-
DNA Binding and Fluorescence: Furamidine binds with high affinity to the minor groove of double-stranded DNA, showing a preference for sequences rich in adenine (A) and thymine (T). This binding event leads to a significant increase in its fluorescence quantum yield, allowing for the bright and specific visualization of the nucleus.
Signaling Pathway and DNA Interaction Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
This compound has been characterized as a selective inhibitor of PRMT1. The following table summarizes its inhibitory activity against various protein arginine methyltransferases.
| Target Enzyme | IC50 (µM) | Selectivity vs. PRMT1 |
| PRMT1 | 9.4 | - |
| PRMT5 | 166 | ~18-fold |
| PRMT6 | 283 | ~30-fold |
| CARM1 (PRMT4) | >400 | >42-fold |
Data compiled from multiple sources.
Experimental Protocols
The following protocols provide a step-by-step guide for using this compound as a nuclear stain in fixed cells. The procedure is analogous to standard DAPI staining protocols.
Materials
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting Medium (with antifade reagent recommended)
-
Coverslips and microscope slides
-
Cultured cells on coverslips or in imaging-compatible plates
Stock Solution Preparation
-
This compound Stock Solution (10 mM): The molecular weight of this compound is 377.27 g/mol . To prepare a 10 mM stock solution, dissolve 3.77 mg of this compound in 1 mL of sterile deionized water or DMSO.
-
Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Experimental Workflow: Nuclear Staining of Fixed Cells
Caption: Experimental workflow for Furamidine staining.
Detailed Staining Protocol
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish or in a multi-well imaging plate and culture until they reach the desired confluency.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add a sufficient volume of 4% paraformaldehyde in PBS to cover the cells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Aspirate the fixation solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional but Recommended for Intracellular Targets):
-
Add Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate for 5-10 minutes at room temperature.
-
This step is essential if co-staining with antibodies against intracellular antigens.
-
-
Washing:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a working solution of 300 nM this compound in PBS. For example, add 3 µL of a 100 µM intermediate stock to 10 mL of PBS.
-
Add the staining solution to the cells, ensuring they are completely covered.
-
Incubate for 1-5 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Final Wash:
-
Aspirate the staining solution.
-
Wash the cells two to three times with PBS to remove unbound dye.
-
-
Mounting:
-
Carefully remove the coverslip from the dish or well and gently blot the edge to remove excess PBS.
-
Invert the coverslip onto a drop of mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Microscopy and Imaging
-
Fluorescence Properties: When bound to dsDNA, this compound exhibits fluorescence properties that are very similar to DAPI.
-
Excitation Maximum: Approximately 358 nm
-
Emission Maximum: Approximately 461 nm
-
-
Recommended Filter Set: A standard DAPI filter set is suitable for imaging Furamidine-stained nuclei. This typically consists of:
-
Excitation Filter: ~350-370 nm
-
Dichroic Mirror: ~400 nm
-
Emission Filter: ~420-470 nm
-
-
Imaging: Acquire images using a fluorescence microscope equipped with a suitable camera. Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Nuclear Signal | Insufficient staining time or concentration. | Increase incubation time (up to 10 minutes) or Furamidine concentration (up to 1 µM). |
| Incomplete permeabilization. | Ensure the permeabilization step is performed correctly, especially for cells with dense cytoskeletons. | |
| High Background Staining | Incomplete washing. | Increase the number and duration of post-staining washes with PBS. |
| Staining concentration is too high. | Reduce the concentration of the Furamidine working solution. | |
| Photobleaching | Excessive exposure to excitation light. | Use a neutral density filter, reduce the excitation light intensity, and minimize exposure time. Use an antifade mounting medium. |
| Cytoplasmic Staining | In some cell types, or with prolonged incubation, some cytoplasmic (RNA) staining may occur. | Adhere to the recommended short incubation times. |
Conclusion
This compound is a versatile and effective fluorescent stain for cell nuclei. Its utility as a selective PRMT1 inhibitor, combined with its DNA-binding and fluorescent properties, makes it a valuable tool for a wide range of applications in cell biology, cancer research, and drug discovery. The protocols provided here offer a robust starting point for incorporating this compound into your experimental workflows.
Application Notes and Protocols: Furamidine Dihydrochloride in High-Throughthroughput Screening (HTS) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furamidine dihydrochloride, a dicationic diamidine compound, has emerged as a valuable tool in high-throughput screening (HTS) campaigns, primarily for its role as an inhibitor of specific protein-RNA and protein-DNA interactions. Initially investigated for its antiprotozoal properties due to its ability to bind the minor groove of DNA, its applications have expanded, notably in the context of Myotonic Dystrophy Type 1 (DM1).[1][2][3] Furamidine has been shown to interact with expanded CUG repeat RNA, which is pathogenic in DM1, and to inhibit Protein Arginine Methyltransferase 1 (PRMT1).[4][5][6] These characteristics make it a relevant control compound and a scaffold for inhibitor discovery in various HTS assays.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays targeting protein-RNA/DNA interactions and enzyme activity.
Key Applications of Furamidine in HTS
-
Inhibition of MBNL1-CUG RNA Interaction: In DM1, expanded CUG repeat RNAs sequester the Muscleblind-like 1 (MBNL1) protein, leading to splicing defects. Furamidine can disrupt this interaction, making it a useful tool in screens for novel inhibitors.[7]
-
Reduction of Ribonuclear Foci: The aggregation of MBNL1 and CUG repeat RNA forms nuclear foci in DM1 cells. Furamidine has been shown to reduce these foci, providing a basis for cell-based phenotypic screens.[8][9]
-
DNA/RNA Binding: Furamidine exhibits strong binding to the minor groove of DNA and also binds to CUG repeat RNA.[1][2][3] Assays quantifying this binding can be adapted for HTS.
-
PRMT1 Inhibition: Furamidine is a selective inhibitor of PRMT1, an enzyme involved in various cellular processes, including transcription and signal transduction.[6] This allows its use in HTS assays for novel PRMT1 inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound and related assay parameters found in the literature. This data is essential for assay design and interpretation.
| Parameter | Target/Assay | Value | Reference |
| IC50 | Protein Arginine Methyltransferase 1 (PRMT1) | 9.4 µM | [6] |
| Tyrosyl-DNA phosphodiesterase 1 (TDP-1) | 1.2 µM | [6] | |
| Platelet Aggregation | 14.8 µM | [6] | |
| Binding Affinity (Keq) | d(CGCGAATTCGCG)2 DNA | 6.7 x 10^6 M^-1 | [2] |
| Binding Affinity (KD) | MBNL1 with (CUG)109 RNA | 6.92 ± 0.78 nM (for MBNL1-FL) | [7] |
| MBNL1 with CUG-CAG RNA | 8.7 ± 0.4 nM | [10] | |
| Z'-Factor | HTRF Assay for MBNL1-(CUG)12 Interaction | 0.89 | [7] |
| AlphaScreen Assay for MBNL1-(CUG)12 Interaction | 0.75 | [7] |
Experimental Protocols
Protocol 1: HTRF Assay for Inhibitors of MBNL1-CUG RNA Interaction
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to screen for small molecules that disrupt the interaction between MBNL1 protein and CUG repeat RNA.
Principle: This assay utilizes a terbium cryptate (donor) and a fluorescent acceptor (XL665). His-tagged MBNL1 is detected by an anti-His-Tb antibody, and biotinylated CUG RNA is detected by streptavidin-XL665. When MBNL1 and CUG RNA interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[7] Small molecule inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: HTRF assay workflow for MBNL1-CUG RNA interaction inhibitors.
Materials:
-
Assay Buffer: PBS, pH 7.2 + 1 mM MgCl2
-
Recombinant His-tagged MBNL1 protein
-
Biotinylated (CUG)12 RNA oligonucleotide
-
Anti-His-Terbium (Tb) antibody
-
Streptavidin-XL665 (SA-XL665)
-
This compound (positive control)
-
DMSO (negative control)
-
1536-well, low-volume, white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 1536-well plate. For a quantitative HTS (qHTS), use a concentration gradient.
-
Reagent Preparation: Prepare a master mix of MBNL1-His in assay buffer. Prepare a separate master mix of Biotinylated (CUG)12 RNA.
-
Protein Addition: Add MBNL1-His solution to each well.
-
RNA Addition: Add Biotinylated (CUG)12 RNA solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for protein-RNA binding and inhibitor action.
-
Detection Reagent Addition: Add a pre-mixed solution of Anti-His-Tb and SA-XL665 to each well.
-
Final Incubation: Incubate the plate at room temperature in the dark for at least 1 hour.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (terbium emission) and 665 nm (acceptor emission).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the Z'-factor for the assay using positive (e.g., a known inhibitor or no MBNL1) and negative (DMSO) controls. An excellent assay has a Z'-factor between 0.5 and 1.0.[11][12][13]
-
Identify hits as compounds that cause a statistically significant decrease in the HTRF ratio.
-
Protocol 2: High-Content Screening for Reduction of Nuclear Foci
This protocol outlines a cell-based, high-content imaging assay to screen for compounds that reduce or eliminate CUG RNA-containing nuclear foci in DM1 patient-derived cells.
Principle: DM1 cells exhibit distinct nuclear foci containing aggregated CUG repeat RNA. These foci can be visualized using fluorescence in situ hybridization (FISH) with a fluorescently labeled probe complementary to the CUG repeats.[8][9] Automated microscopy and image analysis are used to quantify the number and size of foci per nucleus. Furamidine, known to reduce foci, serves as a positive control.
Workflow Diagram:
Caption: High-content screening workflow for nuclear foci reduction.
Materials:
-
DM1 patient-derived cells (e.g., immortalized myoblasts)
-
Cell culture medium and supplements
-
384-well, black, clear-bottom imaging plates
-
Compound library, this compound, and DMSO
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Hybridization buffer
-
Fluorescently labeled (CAG)n oligonucleotide probe (e.g., Alexa-555 labeled)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Seed DM1 cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compound library at desired concentrations. Include wells with Furamidine as a positive control and DMSO as a negative control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for compound activity.
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with Triton X-100 solution.
-
-
Fluorescence In Situ Hybridization (FISH):
-
Pre-hybridize the cells.
-
Hybridize with the fluorescently labeled (CAG)n probe in hybridization buffer overnight at 37°C.
-
Perform post-hybridization washes to remove unbound probe.
-
-
Nuclear Staining: Stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images of the nuclei (Hoechst channel) and foci (probe channel) using an automated high-content imaging system.
-
Image Analysis:
-
Use automated image analysis software to identify the nuclear area based on the Hoechst signal.
-
Within each nucleus, identify and quantify the fluorescent foci based on intensity and size thresholds.
-
Calculate metrics such as the average number of foci per nucleus and the percentage of foci-positive cells.
-
Identify hits as compounds that significantly reduce the number or intensity of nuclear foci without causing cytotoxicity.
-
Protocol 3: Fluorescence Polarization Assay for PRMT1 Inhibition
This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of PRMT1.
Principle: This HTS assay monitors the binding of a fluorescently labeled probe to the active site of PRMT1.[5][14] The probe, when unbound and rotating freely in solution, has a low polarization value. When bound to the larger PRMT1 enzyme, its rotation is slower, resulting in a higher polarization value. Inhibitors that bind to the active site will compete with the probe, preventing its binding and causing a decrease in fluorescence polarization.
Signaling Pathway Diagram:
Caption: Principle of the PRMT1 fluorescence polarization assay.
Materials:
-
Recombinant human PRMT1 enzyme
-
Fluorescent probe (e.g., a rhodamine-containing cysteine-reactive probe)[5]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 5% glycerol)
-
This compound (positive control)
-
DMSO (negative control)
-
384-well, black, low-volume plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating: Dispense the compound library and controls into the 384-well plate.
-
Enzyme Addition: Add PRMT1 enzyme to all wells except for a "no enzyme" control.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Probe Addition: Add the fluorescent probe to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for a defined time (e.g., 60 minutes) to reach binding equilibrium.
-
Plate Reading: Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the Z'-factor for the assay.
-
Identify hits as compounds that cause a significant decrease in fluorescence polarization, indicating displacement of the probe from the PRMT1 active site.
-
Perform dose-response curves for hit compounds to determine their IC50 values.
-
References
- 1. RNA-Targeted Therapies and High-Throughput Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Two high throughput screening assays for Aberrant RNA-protein interactions in Myotonic Dystrophy Type-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-content screening identifies small molecules that remove nuclear foci, affect MBNL distribution and CELF1 protein levels via a PKC-independent pathway in myotonic dystrophy cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-content screening identifies small molecules that remove nuclear foci, affect MBNL distribution and CELF1 protein levels via a PKC-independent pathway in myotonic dystrophy cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining the Interactions of the Splicing Factor MBNL1 with Target RNA Sequences via a Label-Free, Multiplex Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-staining with Furamidine Dihydrochloride and Fluorescent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride, a diamidine compound, is a fluorescent dye that binds to the minor groove of DNA, exhibiting fluorescence properties similar to the widely used nuclear stain DAPI. This characteristic makes it a valuable tool for visualizing cell nuclei. When combined with the expression of fluorescent proteins (FPs) that label specific proteins or cellular compartments, co-staining with Furamidine allows for the simultaneous analysis of nuclear morphology and the localization and dynamics of proteins of interest. This application note provides a detailed protocol for the successful co-staining of cells with this compound and fluorescent proteins such as Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP).
Principle of Co-staining
The protocol is based on the differential localization and spectral properties of Furamidine and fluorescent proteins. Furamidine specifically intercalates into the A-T rich regions of DNA, resulting in a distinct blue fluorescence when excited with ultraviolet (UV) light. Fluorescent proteins, on the other hand, are genetically encoded reporters that can be fused to a protein of interest, allowing for its visualization within the cell. By selecting appropriate filter sets and imaging conditions, the blue fluorescence of Furamidine-stained nuclei can be spectrally separated from the green or red fluorescence of GFP or RFP, respectively.
Careful consideration of fixation and permeabilization is critical to preserve both the integrity of the fluorescent protein signal and allow for the efficient entry of Furamidine into the nucleus.
Spectral Compatibility
This compound exhibits fluorescence characteristics analogous to DAPI. Therefore, standard DAPI filter sets are suitable for its visualization.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Filter Set |
| Furamidine (DAPI-like) | ~358 | ~461 | DAPI |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | FITC/GFP |
| Red Fluorescent Protein (RFP) | ~555 | ~584 | TRITC/RFP |
Note: Significant spectral overlap can occur between the emission of Furamidine/DAPI and the excitation of GFP. To minimize bleed-through, sequential imaging is highly recommended.
Experimental Protocols
I. Reagent Preparation
This compound Stock Solution (1 mg/mL):
-
Dissolve 1 mg of this compound in 1 mL of deionized water or dimethylformamide (DMF).
-
Store at -20°C, protected from light.
This compound Working Solution (1 µg/mL):
-
Dilute the stock solution 1:1000 in Phosphate Buffered Saline (PBS).
-
Prepare fresh before each use.
Fixation Solution (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde in 100 mL of PBS.
-
Gently heat and stir on a hot plate in a fume hood until dissolved.
-
Cool to room temperature, adjust pH to 7.4, and filter.
-
Store at 4°C for up to one week.
Permeabilization Solution (0.1% Triton X-100 in PBS):
-
Add 100 µL of Triton X-100 to 100 mL of PBS and mix well.
-
Store at room temperature.
Wash Buffer:
-
Phosphate Buffered Saline (PBS), pH 7.4.
II. Cell Culture and Preparation
-
Seed cells expressing the fluorescent protein of interest onto sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency under standard conditions.
III. Co-staining Protocol for Adherent Cells
This protocol is optimized for adherent cells grown on coverslips.
Application Notes and Protocols for Visualizing Nuclear Morphology Changes with Furamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride, also known as DB75, is a cell-permeable, fluorescent aromatic diamidine that selectively binds to the minor groove of AT-rich DNA sequences.[1][2] This property results in its accumulation in the cell nucleus, making it a valuable tool for visualizing nuclear morphology.[3][4] Alterations in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmark features of apoptosis (programmed cell death). Therefore, this compound can be employed as a fluorescent probe to identify and quantify apoptotic cells, as well as to study other cellular processes that involve changes in nuclear structure. This document provides detailed protocols for the application of this compound in visualizing nuclear morphology changes for research and drug development purposes.
Principle of the Method
This compound possesses intrinsic fluorescence in the blue region of the spectrum.[5] Upon binding to the AT-rich regions of DNA within the nucleus, its fluorescence is enhanced, allowing for clear visualization of nuclear structures by fluorescence microscopy. Changes in the size, shape, and intensity of the fluorescent signal can be correlated with cellular events such as apoptosis, cell cycle progression, and cellular stress. For instance, in apoptotic cells, the condensation of chromatin leads to a smaller, more intensely stained nucleus, which can be clearly distinguished from the larger, more diffuse nucleus of a healthy cell.
Data Presentation
The following tables summarize the key properties of this compound and provide a comparison with the commonly used nuclear stain, DAPI.
Table 1: Physicochemical and Fluorescence Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4,4'-(2,5-Furandiyl)bis-benzenecarboximidamide dihydrochloride | [2] |
| Synonyms | DB75, NSC 305831 | [1][6] |
| Molecular Formula | C₁₈H₁₆N₄O · 2HCl | [2] |
| Molecular Weight | 377.27 g/mol | [2] |
| Fluorescence | Intrinsic blue fluorescence | [5] |
| Excitation Max. | ~350-370 nm (estimated) | |
| Emission Max. | ~450-470 nm (estimated) | |
| Solubility | Water (1 mg/mL), DMSO | [2] |
Table 2: Comparison of this compound and DAPI for Nuclear Staining
| Feature | This compound | DAPI (4',6-diamidino-2-phenylindole) |
| Binding Site | AT-rich regions of the DNA minor groove | AT-rich regions of the DNA minor groove |
| Cell Permeability | Cell-permeable | Cell-permeable (to a lesser extent in live cells) |
| Primary Application | PRMT1 inhibitor, anti-parasitic agent, potential nuclear stain | Nuclear counterstain in fluorescence microscopy |
| Toxicity | Can inhibit cell proliferation | Known mutagen, should be handled with care |
Experimental Protocols
Protocol 1: Staining of Fixed Cells for Nuclear Morphology Analysis
This protocol is suitable for observing nuclear morphology in cells that have been fixed, for example, after treatment with a compound to induce apoptosis.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Distilled water
-
Coverslips and microscope slides
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Induction of Apoptosis (or other treatment): Treat cells with the desired compound or stimulus for the appropriate duration to induce changes in nuclear morphology. Include an untreated control.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA solution.
-
Wash the cells twice with PBS for 5 minutes each.
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
-
Staining:
-
Prepare a 1 µM working solution of this compound in PBS.
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Add the this compound working solution to the cells and incubate for 10 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set.
-
Capture images for subsequent analysis.
-
Protocol 2: Staining of Live Cells for Real-Time Imaging of Nuclear Dynamics
This protocol is for observing nuclear changes in real-time in living cells. Optimization of the Furamidine concentration may be necessary to minimize cytotoxicity.
Materials:
-
This compound
-
Complete cell culture medium
-
Live-cell imaging dish or chambered coverslip
-
Incubated fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a live-cell imaging dish or chambered coverslip and allow them to adhere and grow.
-
Staining:
-
Prepare a 2X working solution of this compound in complete culture medium (start with a final concentration of 0.5-1 µM and optimize).
-
Add an equal volume of the 2X Furamidine solution to the cells in their culture medium.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Transfer the dish to an incubated fluorescence microscope stage.
-
Use a DAPI filter set to visualize the nuclei.
-
Acquire images at different time points to observe dynamic changes in nuclear morphology.
-
Mandatory Visualizations
Caption: Experimental workflow for staining fixed cells with this compound.
Caption: Logical relationship between Furamidine's action and visualized nuclear changes.
Caption: Expected nuclear morphology changes visualized with Furamidine.
Quantification of Nuclear Morphology
Images acquired using the protocols above can be analyzed using image analysis software such as ImageJ or CellProfiler to quantify changes in nuclear morphology. Key parameters to measure include:
-
Nuclear Area and Perimeter: A decrease in nuclear area and perimeter is indicative of the nuclear condensation that occurs during apoptosis.
-
Fluorescence Intensity: An increase in the mean fluorescence intensity of the nucleus can correspond to chromatin condensation.
-
Nuclear Shape Descriptors: Parameters such as circularity and roundness can be used to quantify the fragmentation of the nucleus into apoptotic bodies.
By quantifying these parameters across different treatment groups, researchers can obtain objective data on the extent of apoptosis or other nuclear changes induced by a particular stimulus.
Applications in Drug Development
The ability to visualize and quantify changes in nuclear morphology using this compound has several applications in drug discovery and development:
-
High-Content Screening: The staining protocols can be adapted for high-throughput screening of compound libraries to identify molecules that induce apoptosis in cancer cells.
-
Mechanism of Action Studies: Observing the specific morphological changes in the nucleus can provide insights into the mechanism by which a drug candidate exerts its cytotoxic effects.
-
Toxicity Profiling: Assessing the induction of apoptosis in healthy cells can be part of the safety and toxicity profiling of new drug candidates.
Conclusion
This compound is a versatile fluorescent probe that can be effectively used to visualize and analyze nuclear morphology. Its ability to specifically stain the nucleus and highlight changes associated with apoptosis makes it a valuable tool for researchers in basic science and drug development. The protocols and information provided here serve as a guide for the application of this compound in studying cellular processes involving dynamic nuclear events.
References
- 1. medkoo.com [medkoo.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of furamidine analogues in tumor cells: influence of the number of positive charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Live-Cell Imaging with Furamidine Dihydrochloride: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furamidine dihydrochloride, also known as DB75, is a cell-permeable diamidine compound initially investigated for its antiparasitic properties. It is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) and is also known to bind to the minor groove of AT-rich DNA sequences.[1] Its intrinsic fluorescence and ability to accumulate in the nucleus of living cells make it a potential tool for live-cell imaging applications, particularly for visualizing nuclear structures and dynamics.[2] This document provides a detailed protocol for the use of this compound in live-cell imaging, including data on its physicochemical properties, recommended experimental procedures, and a discussion of its application in studying PRMT1-related signaling pathways.
Physicochemical and Biological Properties
This compound is a white to beige powder with good solubility in water and DMSO.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₄O · 2HCl | [1] |
| Molecular Weight | 377.27 g/mol | [1] |
| Solubility | Water (up to 50 mM), DMSO (up to 50 mM) | [3] |
| Purity | ≥98% (HPLC) | [1][3] |
| Biological Target | PRMT1 (IC₅₀ = 9.4 µM) | [3][4] |
Fluorescence Properties
Quantitative data on the specific fluorescence properties of this compound, such as its excitation and emission maxima, quantum yield, and molar extinction coefficient, are not extensively documented in publicly available literature. However, based on its chemical structure, which is similar to other DNA-binding fluorescent dyes, it is expected to be excitable by ultraviolet (UV) or near-UV light, with emission in the blue to green region of the spectrum. It is highly recommended that users empirically determine the optimal excitation and emission wavelengths for their specific imaging setup.
Experimental Protocols
Reagent Preparation
a. Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water or DMSO.
-
To prepare a 1 mM solution, dissolve 0.377 mg of this compound (MW: 377.27 g/mol ) in 1 mL of solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
b. Working Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., PBS or HBSS).
-
Recommended starting concentrations for live-cell imaging range from 1 µM to 10 µM. The optimal concentration should be determined experimentally for each cell type and application to achieve sufficient signal with minimal cytotoxicity.
Live-Cell Staining and Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
a. Cell Culture:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at an appropriate density to allow for individual cell imaging.
-
Allow the cells to adhere and grow for at least 24 hours before staining.
b. Staining Procedure:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed, sterile PBS.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal incubation time may vary.
-
After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye and reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
c. Imaging Parameters:
-
Microscope: Use an inverted fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).
-
Excitation/Emission: As the exact spectra are not well-defined, start with a standard DAPI filter set (e.g., ~365 nm excitation and ~445/50 nm emission) and optimize from there.
-
Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that provides a detectable signal to minimize phototoxicity.
-
Time-Lapse Imaging: For time-lapse experiments, adjust the imaging frequency to the biological process being observed while minimizing light exposure.
Assessment of Cytotoxicity and Photostability
-
Cytotoxicity: To determine the optimal non-toxic working concentration, perform a dose-response experiment and assess cell viability using a standard assay (e.g., MTT or a live/dead cell staining kit) after the desired incubation period.
-
Photostability: To assess photostability, continuously image the stained cells and monitor the fluorescence intensity over time. A significant decrease in intensity indicates photobleaching. If photobleaching is an issue, reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with live-cell imaging.
Application: Visualizing the Impact on PRMT1-STAT3 Signaling
This compound's primary biological activity is the inhibition of PRMT1. PRMT1 has been shown to methylate and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation. By inhibiting PRMT1, Furamidine can indirectly affect the STAT3 signaling pathway. While Furamidine's fluorescence directly visualizes its nuclear localization, its effect on the STAT3 pathway would need to be assessed through other means, such as immunofluorescence for phosphorylated STAT3 (p-STAT3) in fixed cells or by using a fluorescent reporter for STAT3 activity in live cells.
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Furamidine's inhibitory effect on the PRMT1-STAT3 signaling pathway.
Conclusion
This compound is a readily available and cell-permeable compound that can be used for nuclear staining in live-cell imaging. While its specific fluorescence characteristics require empirical determination, its utility as a nuclear marker is evident from its known DNA-binding properties. Furthermore, its role as a PRMT1 inhibitor provides an avenue for investigating the downstream effects on signaling pathways like STAT3. The protocols and information provided herein serve as a comprehensive guide for researchers to incorporate this compound into their live-cell imaging experiments. Careful optimization of staining conditions and imaging parameters is crucial for obtaining high-quality, reproducible data while maintaining cell health.
References
- 1. Furamidine = 98 HPLC 55368-40-6 [sigmaaldrich.com]
- 2. Distribution of furamidine analogues in tumor cells: influence of the number of positive charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Furamidine Dihydrochloride for Investigating DNA Repair Mechanisms
Introduction
Furamidine dihydrochloride is a diamidine compound recognized for its ability to bind to the minor groove of DNA, with a preference for AT-rich sequences.[1] While initially investigated for its antiparasitic properties, its specific molecular interactions have made it a valuable chemical tool for researchers studying DNA transactions, including DNA repair.[2] The primary mechanism through which furamidine serves as a tool in DNA repair studies is its potent inhibition of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1).[3][4] Tdp1 is a critical enzyme that repairs DNA damage caused by the trapping of topoisomerase I (Top1) on DNA, a common lesion induced by various chemotherapeutic agents. By inhibiting Tdp1, furamidine allows researchers to probe the intricacies of this repair pathway, investigate cellular responses to specific types of DNA damage, and explore synergistic effects with anticancer drugs.[5]
Mechanism of Action: Tdp1 Inhibition
Topoisomerase I (Top1) relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Occasionally, this process results in a stalled Top1-DNA covalent complex, which is a cytotoxic lesion. Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) resolves this by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3' end of the DNA break, allowing other repair enzymes to access and mend the strand.[4]
Furamidine inhibits Tdp1 activity at low micromolar concentrations.[4] This inhibition is thought to occur, in part, through furamidine's binding to the DNA substrate, although it is effective with both single- and double-stranded DNA substrates.[4] By blocking Tdp1, furamidine prevents the repair of Top1-DNA complexes, leading to the accumulation of single-strand breaks. These can be converted into more severe double-strand breaks during DNA replication, ultimately triggering cell cycle arrest or apoptosis. This makes furamidine a powerful tool for studying the consequences of Tdp1 dysfunction and for sensitizing cancer cells to Top1-targeting chemotherapies.
Quantitative Data Summary
The following table summarizes key quantitative parameters of furamidine's interactions with nucleic acids and related proteins, collated from various studies.
| Target Molecule | Interaction / Effect | Concentration / Affinity | Reference(s) |
| Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | Inhibition of enzymatic activity | Low micromolar (µM) range | [4] |
| CTG•CAG repeat DNA | Binding Affinity (KD) | 485 ± 73 nM | [1] |
| CUG repeat RNA | Binding Affinity | Nanomolar (nM) range | [1][6] |
| MBNL1–CUG RNA Complex | Disruption of complex | Micromolar (µM) range | [1][6] |
| MBNL1 Protein (in DM1 myotubes) | Upregulation of protein levels | 0.25 - 0.75 µM | [1] |
| MBNL2 Protein (in DM1 myotubes) | Upregulation of protein levels | 0.1 - 2 µM | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing furamidine to study DNA repair.
Protocol 1: In Vitro Tdp1 Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of recombinant Tdp1 by furamidine. It uses a DNA substrate with a 3'-tyrosyl mimic and a fluorophore-quencher pair. Tdp1 activity cleaves the substrate, separating the fluorophore and quencher and resulting in a detectable signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of recombinant human Tdp1 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Prepare a 10X stock of the fluorescent DNA substrate (e.g., an oligonucleotide with a 3'-tyrosine linked to a fluorophore and an internal quencher).
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a vehicle control (DMSO or water).
-
-
Assay Reaction:
-
In a black 96-well microplate, add 50 µL of 2X Tdp1 enzyme solution to each well.
-
Add 10 µL of the furamidine dilution or vehicle control to the appropriate wells.
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of 10X DNA substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence signal every minute for 30-60 minutes (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the initial rate of reaction for each concentration of furamidine.
-
Normalize the rates to the vehicle control to determine the percent inhibition.
-
Plot percent inhibition versus the logarithm of furamidine concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular DNA Damage Assessment (Comet Assay)
The Comet Assay (Single Cell Gel Electrophoresis) measures DNA strand breaks in individual cells. This protocol can be used to show that furamidine potentiates the DNA damage caused by a Top1 inhibitor like Camptothecin (CPT).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a cancer cell line of interest) at an appropriate density and allow them to adhere overnight.
-
Treat cells with four conditions: (1) Vehicle control, (2) Furamidine alone (e.g., 5 µM), (3) Camptothecin alone (e.g., 1 µM), and (4) Furamidine + Camptothecin. A typical treatment duration is 1-4 hours.
-
-
Cell Harvesting and Embedding:
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 105 cells/mL.
-
Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a CometSlide™ or a pre-coated microscope slide and allow it to solidify on ice.
-
-
Lysis:
-
Immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm (e.g., 25V, 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them 3 times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or PI) and incubating for 15 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using Comet Assay software to quantify the "tail moment" or "% DNA in tail," which are proportional to the amount of DNA damage. Expect a significant increase in the tail moment in the co-treatment group compared to either agent alone.
-
Protocol 3: Immunofluorescence Staining for γH2AX Foci
Phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker for DNA double-strand breaks (DSBs). This protocol quantifies DSB formation in cells following treatment with furamidine and a Top1 inhibitor.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat cells as described in the Comet Assay protocol (Vehicle, Furamidine, CPT, Furamidine + CPT).
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using imaging software like ImageJ. A significant increase in foci in the co-treatment group indicates that furamidine enhances the formation of DSBs from Top1 inhibitor-induced lesions.
-
References
- 1. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Topoisomerase I Inhibitor Irinotecan and the Tyrosyl-DNA Phosphodiesterase 1 Inhibitor Furamidine Synergistically Suppress Murine Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence with Furamidine dihydrochloride
Welcome to the Technical Support Center for Furamidine Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for fluorescence-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary fluorescent application?
This compound is a cell-permeable, fluorescent compound that acts as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1).[1][2][3] In the context of fluorescence, it is known to bind to the minor groove of AT-rich regions of double-stranded DNA.[4] This binding results in a significant enhancement of its fluorescence, making it a useful tool for nuclear staining and DNA quantification in a manner analogous to other DNA-binding dyes like DAPI.
Q2: What are the spectral properties of this compound?
While specific excitation and emission maxima can vary slightly depending on the solvent and binding state (free versus DNA-bound), Furamidine is typically excited by ultraviolet (UV) light and emits in the blue region of the spectrum. It is crucial to use the appropriate filter sets on your fluorescence microscope or flow cytometer to optimize signal detection and minimize bleed-through from other fluorophores.
Q3: Is this compound suitable for live or fixed cell imaging?
This compound is cell-permeable and can be used for staining both live and fixed cells.[3] However, the optimal staining protocol and potential for background fluorescence may differ between these two conditions. For live-cell imaging, it is important to use the lowest effective concentration to minimize potential toxicity.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of your results by reducing the signal-to-noise ratio. The following guide provides a systematic approach to identifying and mitigating common causes of high background when using this compound.
Problem 1: High background fluorescence in the entire field of view, including areas without cells.
This issue often points to problems with the staining solution or the imaging medium.
| Possible Cause | Recommended Solution |
| Precipitation of Furamidine in buffer | Ensure that the this compound is fully dissolved in the buffer before adding it to the cells. Consider brief sonication if solubility issues are suspected.[5] Prepare fresh dilutions from a stock solution for each experiment. |
| Autofluorescence of the cell culture medium | If possible, replace the cell culture medium with a phenol red-free medium or a specialized low-fluorescence imaging buffer, such as Phosphate-Buffered Saline (PBS), before imaging.[6] |
| Contaminated buffers or reagents | Use fresh, high-quality reagents and buffers. Filter-sterilize buffers to remove any particulate matter that could contribute to background fluorescence. |
Problem 2: High, non-specific fluorescence in the cytoplasm or extracellular matrix.
This type of background is often due to an excess of unbound dye or non-specific binding to cellular components other than DNA.
| Possible Cause | Recommended Solution |
| Excessive Furamidine concentration | Titrate the concentration of this compound to determine the optimal concentration that provides bright nuclear staining with minimal cytoplasmic background. Start with a low concentration and incrementally increase it. |
| Inadequate washing | Increase the number and/or duration of washing steps after incubation with Furamidine. Use a gentle washing buffer such as PBS to remove unbound dye.[7] |
| Non-specific binding to cellular components | Consider including a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) in your staining buffer to reduce non-specific binding.[8] |
| Hydrophobic interactions | For persistent non-specific binding, you can try adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), to the wash buffer to help disrupt hydrophobic interactions.[2] |
Problem 3: Weak specific signal and high background, resulting in a low signal-to-noise ratio.
This can be caused by a combination of factors, including suboptimal staining conditions and imaging parameters.
| Possible Cause | Recommended Solution |
| Suboptimal incubation time | Optimize the incubation time with Furamidine. Too short an incubation may result in a weak signal, while too long may increase background. A typical starting point is 15-30 minutes at room temperature.[9] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Consider using an anti-fade mounting medium for fixed cells. |
| Incorrect filter sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of Furamidine. |
Experimental Protocols
The following are general starting protocols for staining mammalian cells with this compound. It is highly recommended to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Staining of Fixed Mammalian Cells
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS)
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus efficiently.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to a final working concentration. A starting concentration of 1-5 µM is recommended. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with a DAPI filter set.
Protocol 2: Staining of Live Mammalian Cells
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free culture medium or HBSS)
Procedure:
-
Cell Preparation: Grow cells in a live-cell imaging dish or chamber slide.
-
Staining: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 0.5-2 µM is recommended for live cells to minimize toxicity.
-
Incubation: Replace the culture medium with the staining solution and incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing (Optional): For some cell types, washing may not be necessary if the background is low. If the background is high, you can wash the cells once or twice with pre-warmed imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Visualizing the Troubleshooting Workflow
To aid in your troubleshooting process, the following diagram illustrates the logical flow for diagnosing and resolving high background fluorescence issues with this compound.
Caption: Troubleshooting workflow for high background fluorescence.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the principle of this compound fluorescence and a typical experimental workflow.
Caption: Furamidine's fluorescence is enhanced upon binding to DNA.
Caption: A typical workflow for staining fixed cells.
References
- 1. abcam.com [abcam.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
Troubleshooting poor solubility of Furamidine dihydrochloride in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing poor solubility of Furamidine dihydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits variable solubility depending on the solvent. It is generally more soluble in organic solvents like DMSO and water compared to aqueous buffers like PBS. The solubility data from various suppliers is summarized in the table below.
Q2: Why is my this compound not dissolving well in my aqueous buffer?
A2: Poor solubility in aqueous buffers can be attributed to several factors, including the pH of the buffer, the buffer's composition, and the ionic strength of the solution. Furamidine is a diamidine compound, and its solubility is expected to be pH-dependent. At a pH close to its pKa, or in the presence of certain ions, its solubility can decrease, leading to precipitation.
Q3: Can the choice of buffer salt affect the solubility of this compound?
A3: Yes, the buffer species can influence solubility. For instance, phosphate buffers can sometimes form less soluble salts with certain compounds, leading to precipitation[1]. While there is no specific data on Furamidine-phosphate interactions, this is a possibility to consider if you are observing poor solubility in PBS.
Q4: How can I improve the solubility of this compound in my aqueous buffer?
A4: Several strategies can be employed to improve solubility. These include adjusting the pH of the buffer, warming the solution, using a co-solvent, or choosing an alternative buffer system. A systematic troubleshooting approach is recommended, as outlined in the guides below.
Q5: My this compound dissolves initially but then precipitates over time. What is happening?
A5: This phenomenon, known as precipitation, can occur if the solution is supersaturated or if the compound is not stable in the buffer over time. It could also be a sign of compound aggregation. It is crucial to ensure that you are working below the compound's solubility limit in your specific buffer and to check for signs of aggregation.
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| Water | >15 | >39.7 | Abcam[2] |
| Water | 18.86 | 50 | Tocris Bioscience |
| Water | 1 (warmed) - 50 | 2.65 - 132.5 | Sigma-Aldrich[3] |
| Water | 9 | 23.85 | Selleckchem |
| DMSO | >15 | >39.7 | Abcam[2] |
| DMSO | 18.86 | 50 | Tocris Bioscience |
| DMSO | 5 | 13.25 | Cayman Chemical |
| DMSO | 18 | 47.7 | AbMole BioScience |
| DMSO | 2 | 5.3 | Sigma-Aldrich[3] |
| DMSO | 6 | 15.9 | Selleckchem |
| Ethanol | 1 | 2.65 | Cayman Chemical |
| Ethanol | Insoluble | Insoluble | Selleckchem |
| PBS (pH 7.2) | Partially soluble | Not specified | Cayman Chemical |
Note: The molecular weight of this compound is approximately 377.27 g/mol . Molarity calculations are based on this value.
Troubleshooting Guides
Guide 1: Initial Dissolution and Stock Solution Preparation
If you are facing issues with dissolving this compound for the first time, follow this guide.
Problem: this compound powder is not dissolving in the aqueous buffer.
Workflow:
Caption: Workflow for initial dissolution of this compound.
Detailed Protocol:
-
Prepare a Concentrated Stock Solution: Instead of directly dissolving this compound in an aqueous buffer, first prepare a concentrated stock solution in an appropriate organic solvent like DMSO[2]. A concentration of 10-20 mg/mL in DMSO is a good starting point.
-
Aid Dissolution: To ensure the compound is fully dissolved in the organic solvent, you can gently warm the solution to around 37°C and vortex it.
-
Serial Dilution: Perform a serial dilution of the organic stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Observation: After dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, proceed to the next troubleshooting guide.
Guide 2: Optimizing the Aqueous Buffer
If this compound precipitates upon dilution into your aqueous buffer, this guide will help you optimize the buffer conditions.
Problem: Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer.
Workflow:
Caption: Troubleshooting poor solubility in aqueous buffers.
Detailed Protocols:
-
A. Adjusting Buffer pH:
-
Prepare a series of your buffer at different pH values. Since Furamidine is a diamidine, it is likely a weak base, and its solubility may increase at a slightly acidic pH. We recommend testing a range from pH 5.0 to 7.0.
-
For each pH, add a small aliquot of your this compound DMSO stock solution and observe for precipitation.
-
Identify the pH at which the compound remains soluble at your desired final concentration.
-
-
B. Reducing Ionic Strength:
-
Prepare your buffer with a lower concentration of salts (e.g., 0.5x or 0.1x the standard concentration).
-
Attempt to dissolve the this compound stock in this lower ionic strength buffer. High ionic strength can sometimes decrease the solubility of certain compounds.
-
-
C. Changing the Buffer System:
-
If using PBS, consider switching to a different buffer system like Tris-HCl or HEPES. As mentioned, phosphate ions can sometimes interact with compounds to form less soluble salts[1].
-
Prepare the alternative buffer at the desired pH and concentration and test the solubility of your this compound stock.
-
-
D. Using a Co-solvent:
-
If permissible for your experiment, the addition of a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.
-
Prepare your aqueous buffer containing a low percentage (e.g., 1-5%) of ethanol or polyethylene glycol (PEG).
-
Test the solubility of your this compound stock in the co-solvent-containing buffer.
-
Guide 3: Investigating Compound Aggregation
If you have optimized the buffer conditions and still observe instability or precipitation, your compound may be aggregating.
Problem: The solution is initially clear but becomes cloudy or shows precipitate over time, even after optimizing buffer conditions.
Workflow:
Caption: Investigating and mitigating compound aggregation.
Detailed Protocols:
-
A. Detecting Aggregation:
-
Visual Inspection: Shine a laser pointer through your solution in a dark room. If you see the beam scattered (the Tyndall effect), it is an indication of suspended particles, which could be aggregates.
-
Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to measure the size distribution of particles in your solution. The presence of large particles (e.g., >100 nm) can confirm aggregation.
-
UV-Vis Spectroscopy: Scan the UV-Vis absorbance spectrum of your solution over time. Changes in the spectrum, such as an increase in absorbance at higher wavelengths (scattering), can indicate aggregation.
-
-
B. Mitigating Aggregation:
-
Lower Concentration: The most straightforward way to avoid aggregation is to work at a lower concentration of this compound.
-
Include Surfactants: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20, can help to prevent aggregation by stabilizing the compound in solution.
-
Fresh Solutions: Prepare your this compound solutions fresh before each experiment to minimize the time for aggregation to occur. Avoid long-term storage of diluted aqueous solutions.
-
By following these troubleshooting guides, researchers can systematically address the challenges associated with the poor solubility of this compound in aqueous buffers and ensure the reliability of their experimental results.
References
Minimizing Furamidine dihydrochloride photobleaching in time-lapse microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Furamidine dihydrochloride photobleaching during time-lapse microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a fluorescent dye that binds to the minor groove of DNA, specifically at AT-rich regions. This property makes it an excellent nuclear counterstain for visualizing cell nuclei in fluorescence microscopy. It is structurally similar to DAPI and exhibits similar spectral properties.
Q2: My this compound signal is fading quickly during my time-lapse experiment. What is happening?
This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] The high-intensity light required for fluorescence excitation can cause the dye molecules to undergo chemical changes that render them non-fluorescent, leading to a gradual decrease in signal intensity over time.
Q3: What are the main factors that contribute to the photobleaching of this compound?
Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: Using a brighter light source than necessary is a primary cause of rapid photobleaching.
-
Long Exposure Times: The longer the sample is exposed to the excitation light, the more photobleaching will occur.
-
High Oxygen Concentration: Molecular oxygen can react with the excited fluorophore, leading to its degradation.
-
UV Excitation: this compound, like its analog DAPI, is excited by UV light, which is high in energy and can be particularly damaging to both the fluorophore and the cells.
Q4: Can I use the same strategies for minimizing photobleaching in both fixed and live cells?
While many strategies apply to both, there are key differences. In live-cell imaging, phototoxicity is a major concern in addition to photobleaching. The UV light used to excite this compound can cause significant damage to living cells, potentially leading to apoptosis or altered cellular behavior.[2][3] Therefore, for live-cell time-lapse experiments, it is crucial to use the lowest possible light dose and consider alternatives if long-term imaging is required.
Troubleshooting Guide: Minimizing Photobleaching
This guide provides practical steps to reduce this compound photobleaching in your experiments.
Issue: Rapid Signal Loss in Fixed-Cell Imaging
If you are observing a significant decrease in your nuclear signal during time-lapse imaging of fixed cells, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Reduce Excitation Intensity:
-
Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Employ neutral density (ND) filters to attenuate the excitation light without changing its spectral properties.
-
-
Minimize Exposure Time:
-
Set the shortest possible exposure time for your camera that still yields a clear image.
-
Increase camera gain or binning if necessary to compensate for shorter exposure times, but be mindful of potential impacts on image resolution.
-
-
Use an Antifade Mounting Medium:
-
Mount your coverslips with a commercial or homemade antifade reagent. These reagents contain chemicals that scavenge for free radicals and reduce the rate of photobleaching.
-
-
Choose the Right Antifade Reagent:
-
The effectiveness of antifade reagents can vary depending on the fluorophore. For DNA dyes like Furamidine, reagents containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used.[4]
-
Commercial options like ProLong™ Gold and VECTASHIELD® are popular choices and have been shown to be effective.[5][6]
-
Issue: Signal Fading and Cell Death in Live-Cell Imaging
In live-cell time-lapse microscopy, you must balance signal stability with cell health.
Troubleshooting Steps:
-
Prioritize Reducing Phototoxicity:
-
Consider Alternative Dyes for Long-Term Imaging:
-
For extended time-lapse experiments (several hours to days), UV-excitable dyes like Furamidine are often not ideal due to phototoxicity.
-
Consider using far-red DNA stains, which use longer, lower-energy wavelengths for excitation and are generally less phototoxic.
-
-
Optimize Imaging Medium:
-
Some specialized live-cell imaging media are formulated to reduce phototoxicity and maintain cell health during microscopy.
-
Quantitative Data on Antifade Reagents
While specific quantitative data for this compound is limited in the literature, data from its close analog, DAPI, provides valuable insights into the effectiveness of various antifade reagents.
| Antifade Reagent Type | Key Component(s) | Relative Effectiveness (General) | Notes |
| Commercial Mountants | |||
| ProLong™ Gold | Proprietary | +++ | Often cited as highly effective for DAPI and other fluorophores.[5][6] Cures to a semi-rigid gel. |
| VECTASHIELD® | Proprietary (likely contains PPD) | +++ | Very effective at reducing fading, though some formulations may quench the initial signal of certain dyes.[4] |
| Homemade Formulations | |||
| n-Propyl Gallate (NPG) | n-Propyl gallate, Glycerol, PBS | ++ | A widely used and effective homemade antifade reagent.[1][8][9] |
| DABCO | 1,4-diazabicyclo[2.2.2]octane, Glycerol, PBS | ++ | Another common and effective homemade antifade agent. |
Note: +++ indicates high effectiveness, and ++ indicates moderate to high effectiveness. The performance of any antifade reagent can be sample- and fluorophore-dependent.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple and cost-effective method for preparing a widely used antifade mounting medium.[1][8]
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a fresh tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while stirring rapidly.
-
Store the final mounting medium in a light-protected container at 4°C or -20°C for long-term storage.
Protocol 2: Quantifying this compound Photobleaching
This protocol outlines a method to measure the rate of photobleaching in your samples, allowing for a quantitative comparison of different imaging conditions or antifade reagents.[10][11]
Materials:
-
This compound-stained cells on a slide
-
Fluorescence microscope with time-lapse capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound-stained samples as you normally would, using the mounting medium you wish to test.
-
Image Acquisition:
-
Locate a field of view with stained nuclei.
-
Set up a time-lapse acquisition with your desired imaging parameters (excitation intensity, exposure time, etc.). Acquire images continuously at a set interval (e.g., every 5 seconds) for a defined period (e.g., 5 minutes).
-
-
Image Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a region of interest (ROI) within a stained nucleus.
-
Measure the mean fluorescence intensity within the ROI for each time point (frame) of the time-lapse series.
-
Also, measure the mean intensity of a background region for each frame.
-
-
Data Analysis:
-
For each time point, subtract the mean background intensity from the mean nuclear intensity.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point.
-
Plot the normalized intensity as a function of time. This curve represents the photobleaching rate under your experimental conditions. By comparing these curves for different conditions, you can quantitatively assess the effectiveness of your photobleaching mitigation strategies.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.
Caption: Experimental workflow for quantifying this compound photobleaching.
Caption: Troubleshooting decision tree for addressing this compound photobleaching.
References
- 1. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods and Tips [bio.umass.edu]
- 10. med.upenn.edu [med.upenn.edu]
- 11. med.upenn.edu [med.upenn.edu]
Technical Support Center: Addressing Cellular Toxicity of Furamidine Dihydrochloride in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating the cellular toxicity of Furamidine dihydrochloride in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in long-term cell culture?
A1: There is limited publicly available data on the specific IC50 values of this compound in various cell lines under long-term (e.g., >7 days) continuous exposure. Short-term studies and data on related compounds suggest that its effective concentration and toxicity can be highly cell-line dependent. For instance, Furamidine did not show toxicity in DM1 patient-derived myotubes in the 0.1 – 4 μM range in shorter-term assays. However, dose-limiting toxicity has been noted in other cell line studies. Therefore, it is crucial to determine the long-term IC50 empirically for your specific cell line and experimental duration.
Q2: My cells look unhealthy (e.g., floating, rounded, reduced proliferation) after a few days of treatment with this compound. What should I do first?
A2: First, perform a viability check using a rapid method like Trypan Blue exclusion to get an immediate sense of the percentage of dead cells. Concurrently, visually inspect your control (vehicle-treated) cells to ensure they are healthy. If the control cells are also unhealthy, the issue may lie with your general cell culture conditions. If only the treated cells are affected, you are likely observing dose-dependent cytotoxicity.
Q3: How can I be sure that the observed toxicity is due to this compound and not its degradation in the media?
A3: The stability of any compound in culture media at 37°C over an extended period is a valid concern. It is recommended to perform a stability analysis of this compound in your specific cell culture medium. This can be done using methods like HPLC or LC-MS to measure the concentration of the parent compound over time. For long-term experiments, it is best practice to refresh the media with a freshly prepared solution of the compound every 2-3 days to ensure a consistent concentration.
Q4: Can this compound affect cellular organelles, and how would I detect this?
A4: Yes, as a dicationic compound that can bind to nucleic acids, Furamidine and its analogues have been shown to accumulate in the nucleus. Depending on its chemical structure, some analogues can also accumulate in mitochondria. Disruption of mitochondrial function is a common mechanism of drug-induced toxicity. You can assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using fluorescent dyes like JC-1 or TMRE. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.
Q5: What are the likely mechanisms of cell death induced by long-term exposure to this compound?
A5: While specific long-term data is scarce, potential mechanisms based on its chemical class include apoptosis (programmed cell death) and necrosis (uncontrolled cell death). In long-term, low-dose exposure, you might also observe cellular senescence, an irreversible state of cell cycle arrest. It is important to perform assays to distinguish between these possibilities, such as checking for caspase activation (apoptosis), loss of membrane integrity (necrosis), and senescence-associated β-galactosidase activity.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your long-term experiments with this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Gradual decrease in cell viability over several days/weeks. | 1. Cumulative Toxicity: The compound may have a cumulative toxic effect at the concentration used. 2. Compound Instability: The compound may be degrading into a more toxic substance. 3. Cellular Senescence: Low-dose chronic exposure can induce senescence. | 1. Re-evaluate Concentration: Perform a long-term dose-response curve (e.g., 7, 14, 21 days) to determine a non-toxic working concentration. 2. Check Compound Stability: Use HPLC or LC-MS to assess the stability of Furamidine in your media at 37°C. Refresh media with fresh compound every 48-72 hours. 3. Assess Senescence: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay. |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent Cell Health/Passage Number: Cells at high passage numbers or with poor initial health are more susceptible to stress. 2. Variable Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 3. Inconsistent Compound Preparation: Errors in serial dilutions or stock solution preparation. | 1. Standardize Cell Culture: Use cells within a narrow passage number range. Ensure >95% viability before seeding. 2. Optimize and Standardize Seeding Density: Perform a growth curve to determine the optimal seeding density that avoids confluence before the experiment's endpoint. 3. Strict Protocol Adherence: Prepare fresh dilutions for each experiment from a validated stock solution. |
| MTT/XTT assay shows decreased viability, but cells look morphologically normal. | 1. Mitochondrial Dysfunction: The compound may be inhibiting mitochondrial dehydrogenases without causing immediate cell death. 2. Reduced Proliferation (Cytostatic Effect): The compound may be halting cell division rather than killing the cells. | 1. Use an Orthogonal Assay: Measure cytotoxicity using a different method, such as an LDH release assay (measures membrane integrity) or a real-time live/dead cell imaging assay. 2. Perform a Cell Proliferation Assay: Use a method like CyQUANT or track cell counts over time to assess the proliferation rate. |
| Sudden cell death after a media change in a long-term culture. | 1. pH or Osmolality Shock: A significant difference in pH or osmolality between the old and new media. 2. Contamination: Introduction of microbial contaminants during the media change. | 1. Pre-equilibrate Media: Ensure the fresh media is warmed to 37°C and equilibrated in the CO2 incubator before adding to the cells. 2. Aseptic Technique: Strictly adhere to aseptic techniques during all cell handling procedures. Regularly test your cell cultures for mycoplasma. |
Experimental Protocols
Protocol 1: Determining Long-Term Cytotoxicity using a Real-Time Glo Assay
This protocol allows for the continuous monitoring of cell viability over an extended period.
Materials:
-
Your chosen cell line
-
This compound
-
Real-time cytotoxicity assay kit (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
White-walled, clear-bottom 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed your cells at a low, optimized density in the 96-well plates to prevent confluence over the planned experimental duration (e.g., 14 days). Allow cells to adhere for 24 hours.
-
Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions, diluting it in the culture medium that will be used for the experiment.
-
Compound Preparation: Prepare a 2X concentration series of this compound in the assay medium.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X compound dilutions. Include vehicle-only and no-cell controls.
-
Measurement: Place the plate in the plate reader set to 37°C and 5% CO2. Measure luminescence at time 0, and then at regular intervals (e.g., every 24 hours) for the duration of the experiment.
-
Media Refreshment: Every 3-4 days, carefully perform a partial media change, replacing half of the media in each well with fresh media containing the appropriate concentration of the compound and assay reagent.
-
Data Analysis: Normalize the relative luminescence units (RLU) to the time 0 reading for each well. Plot the normalized RLU against time for each concentration. The IC50 can be calculated at different time points.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activation and PARP Cleavage
This protocol helps determine if this compound induces apoptosis.
Part A: Caspase-3/7 Activity Assay Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired long-term duration (with regular media changes). Include positive (e.g., staurosporine) and negative controls.
-
Reagent Addition: At the end of the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence indicates caspase-3/7 activation.
Part B: PARP Cleavage by Western Blot Materials:
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-PARP (recognizes both full-length and cleaved forms), anti-cleaved Caspase-3, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After long-term treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Add the chemiluminescence substrate and visualize the bands using a gel documentation system. The appearance of an 89 kDa fragment for PARP and the active form of caspase-3 indicates apoptosis.
Protocol 3: Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess mitochondrial health.
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
FCCP (a mitochondrial uncoupler, as a positive control for depolarization)
Procedure:
-
Cell Treatment: Culture cells with this compound for the desired duration.
-
Dye Loading: At the end of the treatment, incubate the cells with JC-1 (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with warm PBS or media to remove the excess dye.
-
Imaging/Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or metabolically stressed cells will show green fluorescent JC-1 monomers in the cytoplasm, indicating a loss of ΔΨm.
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting red fluorescence in the PE channel and green fluorescence in the FITC channel. A shift from the red to the green channel indicates mitochondrial depolarization.
-
-
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio signifies a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways and Workflows
Caption: Potential pathways of Furamidine-induced cellular toxicity.
Caption: Workflow for assessing long-term cellular toxicity.
Caption: A logical guide for troubleshooting unexpected cell health issues.
Optimizing Furamidine Dihydrochloride Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the signal-to-noise ratio for Furamidine dihydrochloride staining. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain nucleic acids?
This compound is a fluorescent dye that acts as a DNA minor groove binder, showing a preference for AT-rich regions. Its mechanism is similar to the widely used nuclear stain, DAPI. Upon binding to DNA, its fluorescence quantum yield increases significantly, allowing for the visualization of cell nuclei. While primarily known as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1), its DNA binding properties make it a useful tool for fluorescence microscopy.[1][2][3]
Q2: What are the spectral properties of this compound?
Q3: Can this compound be used for live-cell imaging?
This compound is cell-permeable.[2] However, like many nuclear stains, it may exhibit some level of cytotoxicity. It is recommended to perform viability assays to determine the appropriate concentration and incubation time for live-cell imaging experiments to minimize potential toxic effects.
Q4: How does this compound staining compare to DAPI?
Both this compound and DAPI are AT-rich minor groove binders, resulting in specific nuclear staining. A direct quantitative comparison of brightness and photostability is not possible without specific data for this compound. However, the staining protocols are expected to be similar.
Troubleshooting Guides
High Background Signal
A high background signal can obscure the specific nuclear staining, leading to a poor signal-to-noise ratio. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Titrate the concentration of this compound to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing | Increase the number and/or duration of washing steps after incubation with the dye to remove unbound molecules. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Non-Specific Binding | Non-specific binding can be caused by electrostatic or hydrophobic interactions. Pre-incubating the sample with a blocking solution (e.g., 1% BSA in PBS) may help reduce background. |
| Autofluorescence | Cellular components or the cell culture medium can autofluoresce. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging medium or a commercial autofluorescence quenching kit. |
| Suboptimal Fixation/Permeabilization | Improper fixation can lead to dye trapping in the cytoplasm. Ensure that the fixation and permeabilization steps are optimized for your cell type and experimental conditions. |
Weak or No Signal
A weak or absent signal can prevent the detection of stained nuclei. The table below provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | The concentration of this compound may be too low. Perform a concentration titration to determine the optimal staining concentration for your cell type. |
| Suboptimal Incubation Time | The incubation time may be too short for the dye to effectively bind to the DNA. Increase the incubation time and assess the signal intensity. |
| Incorrect Microscope Filter Set | The excitation and emission filters on the microscope may not be optimal for this compound. Experimentally determine the peak excitation and emission wavelengths using a spectrophotometer or by testing different standard filter sets (e.g., DAPI, Hoechst). |
| Photobleaching | The fluorescent signal can be diminished by exposure to high-intensity light. Reduce the excitation light intensity and exposure time. Use an anti-fade mounting medium to protect the sample. |
| Low DNA Content | Cells with low DNA content (e.g., apoptotic cells) will exhibit a weaker signal. Ensure you are imaging a healthy cell population. |
Data Presentation
Due to the lack of specific published data for the fluorescence properties of this compound, the following table provides the properties of DAPI as a reference point, given their similar DNA binding mechanism. Note: These values are for DAPI and should be used as a guideline for initial experimental setup with this compound.
| Parameter | DAPI (bound to dsDNA) | This compound |
| Excitation Maximum (λex) | ~358 nm | Not readily available |
| Emission Maximum (λem) | ~461 nm | Not readily available |
| Molar Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹ at 345 nm | Not readily available |
| Quantum Yield (Φ) | ~0.4 | Not readily available |
| Binding Target | AT-rich regions of the DNA minor groove | AT-rich regions of the DNA minor groove |
Experimental Protocols
The following protocols are recommended as a starting point for this compound staining. Optimization of concentrations, incubation times, and buffer components is highly recommended for each specific cell type and experimental condition.
Protocol 1: Staining of Fixed Cells
-
Cell Seeding: Seed cells on a suitable imaging dish or slide and culture to the desired confluency.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS. A starting concentration in the range of 1-10 µM is recommended. Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the sample with an anti-fade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope. Start with a standard DAPI filter set and optimize as needed.
Protocol 2: Staining of Live Cells
-
Cell Seeding: Seed cells on a suitable imaging dish.
-
Staining: Prepare a working solution of this compound in a serum-free culture medium. A starting concentration in the range of 1-5 µM is recommended.
-
Incubation: Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium.
-
Imaging: Immediately image the live cells using a microscope equipped with environmental control (37°C, 5% CO2).
Visualizations
References
Furamidine dihydrochloride off-target effects and how to control for them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for the off-target effects of Furamidine dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound's primary on-target activity is the inhibition of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in post-translational modification of proteins. It also binds to the minor groove of AT-rich DNA sequences.
Q2: What are the known primary off-target effects of this compound?
A2: The most well-characterized off-target effect of Furamidine is the inhibition of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair.[1][2] At higher concentrations, it can also inhibit other Protein Arginine Methyltransferases such as PRMT5, PRMT6, and CARM1. Additionally, some derivatives of Furamidine have been observed to localize within mitochondria, suggesting potential mitochondrial off-target effects.[3] It has also been shown to inhibit platelet aggregation.
Q3: Why is it important to control for off-target effects in my experiments?
Q4: What are the general strategies to control for Furamidine's off-target effects?
A4: A multi-pronged approach is recommended:
-
Dose-Response Studies: Use the lowest effective concentration of Furamidine to minimize off-target engagement.
-
Orthogonal Approaches: Use additional, structurally unrelated inhibitors of PRMT1 to confirm that the observed phenotype is not specific to Furamidine.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that Furamidine is binding to PRMT1 in your experimental system.
-
Counter-Screening: Actively test for the engagement of known off-targets like Tdp1 and other PRMTs.
-
Negative Controls: Utilize inactive structural analogs of Furamidine if available.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of PRMT1 and see if it phenocopies the effects of Furamidine.
Troubleshooting Guide
Issue 1: I am observing higher than expected cytotoxicity in my cell-based assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: High concentrations of Furamidine can lead to cytotoxicity due to off-target inhibition of essential proteins like Tdp1 or disruption of mitochondrial function.
-
Perform a dose-response curve to determine the EC50 for your desired effect and the IC50 for cytotoxicity. Use the lowest concentration that gives a robust on-target effect.
-
Run a Tdp1 activity assay in your cells to see if it is being inhibited at the concentrations you are using.
-
Assess mitochondrial health using assays like MTT or Seahorse XF to check for mitochondrial toxicity.[4][5][6][7]
-
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[8]
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting: Visually inspect your culture wells for any precipitate after adding Furamidine. If precipitation occurs, you may need to adjust the solvent or the final concentration.[8]
-
Issue 2: My results are inconsistent or not reproducible.
-
Possible Cause 1: Inconsistent compound activity.
-
Troubleshooting: Prepare fresh stock solutions of Furamidine regularly and avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.
-
-
Possible Cause 2: Variability in cell culture.
-
Troubleshooting: Ensure consistent cell passage number, confluency, and growth conditions between experiments.
-
-
Possible Cause 3: High background in assays.
Issue 3: I am not sure if the observed effect is due to PRMT1 inhibition or a Tdp1 off-target effect.
-
Possible Cause: Both targets are engaged at the experimental concentration.
-
Troubleshooting:
-
Use a selective Tdp1 inhibitor as a positive control for Tdp1-mediated effects.
-
Use a structurally different PRMT1 inhibitor to see if it produces the same phenotype. If it does, it is more likely an on-target effect.
-
Perform a rescue experiment. If possible, overexpress a resistant form of PRMT1 to see if it reverses the effect of Furamidine.
-
-
Quantitative Data on this compound Activity
The following table summarizes the reported IC50 values for this compound against its primary target and known off-targets.
| Target | IC50 (µM) | Target Type | Notes |
| PRMT1 | 9.4 | On-Target | Primary target enzyme. |
| Tdp1 | 1.2 | Off-Target | Potent off-target inhibition. |
| PRMT5 | 166 | Off-Target | Significantly less potent than on-target. |
| PRMT6 | 283 | Off-Target | Significantly less potent than on-target. |
| CARM1 (PRMT4) | >400 | Off-Target | Weak to no inhibition. |
| Platelet Aggregation | 14.8 | Off-Target | Dose-dependent inhibition. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PRMT1 Target Engagement
This protocol is to verify the binding of Furamidine to PRMT1 in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-PRMT1 antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with Furamidine or vehicle at the desired concentration for 1-2 hours at 37°C.
-
Heat Challenge: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]
-
Protein Quantification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PRMT1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and plot the amount of soluble PRMT1 as a function of temperature for both vehicle and Furamidine-treated samples. A shift in the melting curve to a higher temperature in the presence of Furamidine indicates target engagement.
Controls:
-
Negative Control: Vehicle-treated cells.
-
Positive Control (optional): A known PRMT1 inhibitor with a well-characterized CETSA shift.
Protocol 2: In Vitro Tdp1 Inhibition Assay
This protocol is to determine if Furamidine inhibits Tdp1 activity.
Materials:
-
Recombinant human Tdp1
-
Fluorophore-quencher labeled Tdp1 DNA substrate
-
This compound
-
Tdp1 reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol)[13]
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Tdp1 reaction buffer, the DNA substrate (e.g., 50 nM), and varying concentrations of Furamidine.
-
Enzyme Addition: Initiate the reaction by adding recombinant Tdp1 (e.g., 1.5 nM) to each well.[13]
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The cleavage of the substrate by Tdp1 separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Data Analysis: Plot the initial reaction rates against the Furamidine concentration to determine the IC50 value.
Controls:
-
Negative Control: Reaction with vehicle (DMSO) instead of Furamidine.
-
No Enzyme Control: Reaction mixture without Tdp1 to measure background fluorescence.
-
Positive Control: A known Tdp1 inhibitor.
Protocol 3: In Vitro PRMT Activity Assay (for PRMT5, PRMT6, CARM1)
This is a general protocol that can be adapted to measure the activity of other PRMTs.
Materials:
-
Recombinant human PRMT5, PRMT6, or CARM1
-
Methyltransferase buffer
-
S-adenosyl-L-[methyl-3H]methionine (radioactive methyl donor)
-
Substrate for the specific PRMT (e.g., histone H3 for CARM1)
-
This compound
-
SDS-PAGE materials
-
Scintillation counter or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the methyltransferase buffer, the specific PRMT enzyme, its substrate, and varying concentrations of Furamidine.
-
Initiate Reaction: Start the reaction by adding S-adenosyl-L-[methyl-3H]methionine.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.[12]
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[12]
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the radiolabeled methylated substrate by autoradiography or by excising the band and measuring radioactivity with a scintillation counter.
-
-
Data Analysis: Quantify the amount of methylation at each Furamidine concentration to determine the IC50 value.
Controls:
-
Negative Control: Reaction with vehicle (DMSO).
-
No Enzyme Control: To ensure the signal is enzyme-dependent.
-
Positive Control: A known inhibitor for the specific PRMT being tested.
Signaling Pathways and Workflow Diagrams
Tdp1-Mediated DNA Damage Repair Pathway
The following diagram illustrates the role of Tdp1 in the repair of DNA damage caused by topoisomerase I (Top1) inhibitors. Furamidine can inhibit Tdp1, thus potentiating the effect of Top1 inhibitors.
References
- 1. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 11. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. mdanderson.org [mdanderson.org]
- 13. Inhibition of Tyrosyl-DNA Phosphodiesterase 1 by Lipophilic Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with inconsistent Furamidine dihydrochloride staining results
Welcome to the technical support center for Furamidine dihydrochloride staining. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this fluorescent nuclear stain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a stain?
This compound is a fluorescent dye that belongs to the diamidine class of compounds. It functions as a DNA minor groove binder, showing a preference for AT-rich regions of double-stranded DNA.[1] This binding event leads to a significant enhancement of its fluorescence, allowing for the visualization of cell nuclei. In addition to its properties as a DNA stain, Furamidine is also known as a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2][3][4]
Q2: What is the primary application of this compound staining?
Due to its ability to bind to DNA and fluoresce, this compound is primarily used for nuclear counterstaining in fluorescence microscopy. It allows for the visualization and identification of cell nuclei within a sample, which is often performed in conjunction with the immunofluorescent labeling of other cellular targets.
Q3: What are the optimal excitation and emission wavelengths for this compound?
Q4: Can this compound be used for staining live cells?
Furamidine is described as cell-permeable.[1][2][3] However, like many nuclear stains, its efficiency in live cells may vary, and it could potentially be toxic to cells over longer exposures. For live-cell imaging, it is crucial to use the lowest effective concentration and minimize the duration of exposure to the excitation light. For fixed-cell applications, which is the more common use case, these concerns are less critical.
Q5: How does this compound staining compare to DAPI staining?
Both Furamidine and DAPI are blue-fluorescent DNA minor groove binders that preferentially bind to AT-rich regions.[1][5] DAPI is a widely established nuclear stain with well-characterized spectral properties.[6] Furamidine may offer different binding kinetics or sensitivities in specific applications. One study comparing DAPI and Hoechst 33342 found DAPI to be less cytotoxic for human leukemic cells, a factor that could be relevant when considering alternatives like Furamidine for certain experiments.[7]
Troubleshooting Guides
Inconsistent staining results can be frustrating. This section provides a systematic approach to identifying and resolving common issues encountered during this compound staining.
Problem 1: Weak or No Nuclear Signal
A faint or absent nuclear signal is a frequent issue in fluorescence microscopy.
-
Verify Reagent Concentration and Quality:
-
Incorrect Dilution: Ensure the this compound stock solution was prepared correctly and diluted to the optimal working concentration.
-
Reagent Degradation: Protect the stock solution from light and store it at the recommended temperature to prevent degradation.
-
-
Optimize Staining Protocol:
-
Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and bind to the DNA. Increase the incubation time and observe if the signal improves.
-
Inadequate Permeabilization (for fixed cells): If cells are fixed, proper permeabilization is crucial for the dye to access the nucleus.
-
-
Check Microscope Settings:
-
Incorrect Filter Set: Confirm that the excitation and emission filters on the microscope are appropriate for the spectral properties of Furamidine (approx. Ex: 358 nm / Em: 461 nm).
-
Low Exposure Time/Gain: Increase the exposure time or camera gain to enhance signal detection.
-
| Potential Cause | Recommended Solution |
| Furamidine concentration too low | Increase the working concentration of Furamidine. Perform a titration to find the optimal concentration. |
| Insufficient incubation time | Increase the incubation time to allow for better penetration and binding. |
| Inadequate cell permeabilization | Use an appropriate permeabilization agent (e.g., Triton X-100 or saponin) for a sufficient duration. |
| Incorrect filter set on microscope | Use a filter set that matches the excitation and emission spectra of Furamidine (e.g., a DAPI filter set). |
| Low light source intensity or short exposure time | Increase the intensity of the excitation light or the camera's exposure time. |
| Photobleaching | Minimize exposure to the excitation light. Use an anti-fade mounting medium. |
Problem 2: High Background or Non-Specific Staining
Excessive background fluorescence can obscure the specific nuclear signal, making image analysis difficult.
-
Optimize Staining and Washing Steps:
-
Excessive Dye Concentration: A high concentration of Furamidine can lead to non-specific binding to other cellular components or the coverslip.
-
Insufficient Washing: Thorough washing after staining is essential to remove unbound dye molecules.
-
-
Review Sample Preparation:
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence. An unstained control sample should be examined to assess the level of autofluorescence.
-
Fixation Artifacts: Certain fixatives can induce autofluorescence.
-
| Potential Cause | Recommended Solution |
| Furamidine concentration too high | Decrease the working concentration of Furamidine. |
| Insufficient washing after staining | Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS). |
| Autofluorescence of the sample | Image an unstained control to determine the level of autofluorescence. If significant, consider using a different fixative or a commercial autofluorescence quenching reagent. |
| Non-specific binding to other cellular components | Ensure proper blocking steps are included if performing co-staining with antibodies. |
| Contaminated reagents or buffers | Use fresh, high-quality reagents and filtered buffers. |
Problem 3: Inconsistent or Uneven Staining
Patchy or uneven staining across the cell population can lead to unreliable quantitative analysis.
-
Ensure Uniform Sample Treatment:
-
Incomplete Reagent Coverage: Make sure the entire sample is evenly covered with the staining and washing solutions.
-
Cell Clumping: Ensure cells are in a single-cell suspension before seeding to avoid clumps that can stain unevenly.
-
-
Optimize Fixation and Permeabilization:
-
Inconsistent Fixation: Uneven fixation can lead to variable permeability of the cell membrane.
-
Inadequate Permeabilization: If permeabilization is not uniform across all cells, the dye uptake will be inconsistent.
-
| Potential Cause | Recommended Solution |
| Uneven application of staining solution | Ensure the entire sample is covered with a sufficient volume of the staining solution. |
| Cell clumping | Prepare a single-cell suspension before seeding cells on coverslips or slides. |
| Inconsistent fixation or permeabilization | Optimize the fixation and permeabilization steps to ensure uniform treatment of all cells. |
| Cells lifting off the surface | Use coated slides or coverslips (e.g., poly-L-lysine) to improve cell adherence. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound staining.
Protocol 1: Staining of Fixed and Permeabilized Cells
This protocol is suitable for staining the nuclei of cultured cells that have been fixed and permeabilized.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting Medium (preferably with an anti-fade reagent)
-
Coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the this compound working solution (e.g., 1-10 µM in PBS) for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with an appropriate filter set (e.g., DAPI filter).
Quantitative Analysis of Staining Intensity
Image analysis software such as ImageJ or CellProfiler can be used to quantify the fluorescence intensity of stained nuclei.
General Workflow:
-
Image Acquisition: Capture images using consistent microscope settings (e.g., exposure time, gain, laser power).
-
Image Processing:
-
Split the color channels if you have a multi-channel image.
-
Use the this compound channel (blue) for nuclear segmentation.
-
-
Nuclear Segmentation: Use thresholding and watershed algorithms to identify and segment individual nuclei.
-
Intensity Measurement: Measure the mean fluorescence intensity within each segmented nucleus.
-
Data Analysis: Analyze the distribution of nuclear fluorescence intensities across the cell population.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound staining of fixed cells.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common Furamidine staining issues.
Signaling Pathway: Furamidine as a PRMT1 Inhibitor
Caption: Furamidine inhibits PRMT1, preventing histone H4 arginine methylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound (CAS 73819-26-8) | Abcam [abcam.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Furamidine Dihydrochloride vs. DAPI: A Comparative Guide for Nuclear Counterstaining
For researchers, scientists, and drug development professionals seeking the optimal nuclear counterstain for their fluorescence imaging needs, this guide provides a detailed comparison of Furamidine dihydrochloride and the widely used 4′,6-diamidino-2-phenylindole (DAPI). This document synthesizes available data on their performance characteristics, offers experimental protocols, and presents a clear, data-driven comparison to inform your selection process.
At a Glance: Furamidine vs. DAPI
While DAPI is a well-established and extensively characterized nuclear counterstain, this compound, a compound also known for its antiprotozoal and enzyme-inhibiting properties, presents as a potential alternative due to its similar DNA binding mechanism. Both molecules bind to the minor groove of AT-rich regions of DNA. This shared characteristic results in some comparable staining properties, though notable differences exist.
| Feature | This compound | DAPI |
| Excitation Max (DNA-bound) | ~355 nm (estimated) | ~358 nm[1] |
| Emission Max (DNA-bound) | ~455 nm (estimated, similar to DAPI) | ~461 nm[1] |
| Quantum Yield (DNA-bound) | Not explicitly reported, but fluorescence is utilized for imaging | ~0.4 (can vary) |
| Binding Affinity (Kd) | High, in the nanomolar range | High, in the nanomolar range |
| Photostability | Not extensively characterized for microscopy | Moderate, subject to photobleaching with intense or prolonged exposure |
| Cell Permeability | Cell-permeable[2] | Generally requires permeabilization for fixed-cell staining[3] |
| Cytotoxicity | Potent biological activity at micromolar concentrations[2]; lower concentrations for staining are less characterized | Low cytotoxicity at typical staining concentrations |
Performance Characteristics
Binding Affinity and Specificity: Both dyes exhibit high affinity for the minor groove of adenine-thymine (AT)-rich DNA sequences.[3] This binding mechanism is responsible for the significant enhancement of their fluorescence upon association with DNA.
Photostability: The photostability of DAPI is considered moderate and it is known to photobleach under intense or prolonged illumination.[6] There is a lack of specific studies evaluating the photostability of this compound in the context of fluorescence microscopy.
Cytotoxicity: DAPI exhibits low cytotoxicity at the nanomolar concentrations typically used for nuclear counterstaining. This compound, on the other hand, is a biologically active molecule with known IC50 values in the micromolar range for inhibition of enzymes like PRMT1.[2] While it has been used for in vivo imaging of trypanosomes, suggesting some level of tolerance by the host organism, its cytotoxic effects at concentrations required for clear nuclear staining in cell culture have not been thoroughly evaluated for this application.
Experimental Protocols
Detailed protocols for the use of DAPI are widely available. A standard protocol for fixed-cell staining is provided below for comparison. A specific, validated protocol for using this compound as a nuclear counterstain is not well-documented in the scientific literature. However, based on its properties as a cell-permeable DNA binding agent, a starting protocol can be proposed. Researchers should note that optimization of concentration and incubation time will be critical.
DAPI Staining Protocol for Fixed Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize cells using a standard protocol (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).
-
Washing: Wash cells twice with PBS.
-
DAPI Staining:
-
Dilute the DAPI stock solution in PBS to a final working concentration of 1 µg/mL.
-
Incubate the cells with the DAPI working solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove unbound dye.
-
Mounting: Mount the coverslip with a drop of antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Proposed this compound Staining Protocol for Fixed Cells
This is a proposed starting point and requires optimization.
Reagents:
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize cells as you would for DAPI staining.
-
Washing: Wash cells twice with PBS.
-
Furamidine Staining:
-
Prepare a series of dilutions of the this compound stock solution in PBS to achieve final concentrations ranging from 100 nM to 5 µM.
-
Incubate the cells with the different concentrations of Furamidine solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip with antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a DAPI filter set and compare the signal-to-noise ratio and specificity of nuclear staining across the different concentrations.
Visualizing the Workflow
Logical Relationship of Dye Properties
The selection of a nuclear counterstain is dependent on a balance of several key properties. The ideal dye for a given experiment will have spectral properties that are compatible with other fluorophores being used, will be sufficiently bright and photostable for image acquisition, and will not unduly affect the biological sample.
Conclusion
DAPI remains the gold standard for routine nuclear counterstaining in fixed cells due to its well-characterized properties, high specificity, and extensive use in the scientific community. This compound, while sharing a similar DNA binding mechanism and exhibiting fluorescence upon binding, requires further characterization to be considered a direct replacement for DAPI in this application. Its known biological activity necessitates careful consideration of its potential cytotoxic effects, even at the lower concentrations that might be used for staining.
For researchers exploring novel fluorescent probes or in situations where DAPI may not be suitable, Furamidine and its analogues could present an interesting starting point for investigation. However, significant optimization and validation would be required to establish it as a reliable nuclear counterstain for routine use.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. selleckchem.com [selleckchem.com]
- 3. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of larger central ring linkers in furamidine analogues: synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of DAPI analogue 2,5-bis(4-amidinophenyl)furan to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Photostability: Furamidine Dihydrochloride vs. Hoechst Stains
For researchers, scientists, and drug development professionals, the selection of fluorescent stains for nuclear labeling is a critical step in experimental design. Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is a key determinant of a stain's utility, particularly in applications requiring prolonged or repeated imaging, such as time-lapse microscopy and high-content screening. This guide provides a comparative overview of the photostability of Furamidine dihydrochloride and the widely used Hoechst stains.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key properties of this compound and Hoechst stains. It is important to note the absence of specific quantitative photostability data for this compound.
| Property | This compound | Hoechst Stains (e.g., 33258, 33342) |
| Mechanism of Action | Binds to the minor groove of DNA, with a preference for Adenine-Thymine (AT) rich regions. | Bind to the minor groove of DNA, with a strong preference for AT-rich regions.[1][2] |
| Excitation Maximum (DNA-bound) | Not explicitly found in searches. As a diamidine, likely in the UV range. | ~350 nm[3] |
| Emission Maximum (DNA-bound) | Not explicitly found in searches. Likely in the blue region of the spectrum. | ~461 nm[3] |
| Photostability | No quantitative data available in the reviewed literature. | Generally considered to have moderate photostability. Prone to photobleaching under prolonged or intense UV excitation.[4][5] Photoconversion to species with different spectral properties has also been reported. |
| Cell Permeability | Cell-permeable. | Hoechst 33342 is highly cell-permeable; Hoechst 33258 is less so.[3] |
| Primary Applications | Anti-parasitic agent, selective PRMT1 inhibitor. Its fluorescent properties are utilized in some research contexts. | Nuclear counterstaining in fixed and live cells, cell cycle analysis, apoptosis detection.[2][3] |
Experimental Protocols for Photostability Assessment
To quantitatively assess and compare the photostability of fluorescent stains like this compound and Hoechst, a standardized experimental protocol is crucial. The following outlines a general workflow for measuring photobleaching rates.
Sample Preparation
-
Cell Culture and Staining:
-
Culture an appropriate cell line (e.g., HeLa, HEK293) on glass-bottom dishes suitable for high-resolution microscopy.
-
Incubate the cells with the fluorescent stain (this compound or Hoechst stain) at a predetermined optimal concentration and for a sufficient duration to achieve clear nuclear staining.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess stain.
-
Replace the PBS with fresh, phenol red-free culture medium or an imaging buffer.
-
-
Fixed Cell Preparation:
-
Fix cells using 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Incubate with the fluorescent stain.
-
Wash with PBS and mount with an appropriate mounting medium.
-
Image Acquisition and Photobleaching
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a suitable UV light source (e.g., mercury arc lamp, LED, or laser) and filter sets for the specific stain.
-
Ensure the stability of the light source to maintain consistent excitation intensity.[6]
-
-
Image Acquisition Parameters:
-
Select a region of interest (ROI) containing several stained nuclei.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, gain) to achieve a good signal-to-noise ratio without initial saturation. These parameters must be kept constant throughout the experiment for all samples being compared.
-
-
Photobleaching Protocol:
-
Acquire an initial image (time point 0).
-
Continuously expose the ROI to the excitation light for a defined period.
-
Acquire images at regular intervals (e.g., every 10-30 seconds) during the continuous exposure.
-
Alternatively, for slower photobleaching, acquire an image, expose the sample to a defined dose of excitation light, and then acquire the next image, repeating this cycle.
-
Data Analysis
-
Quantification of Fluorescence Intensity:
-
For each time point, measure the mean fluorescence intensity within the ROIs (nuclei).
-
Measure the background fluorescence in a region without cells and subtract it from the nuclear intensity measurements.
-
-
Normalization:
-
Normalize the fluorescence intensity at each time point to the initial intensity at time 0. This is calculated as (It / I0) * 100, where It is the intensity at time t and I0 is the initial intensity.
-
-
Photobleaching Curve and Half-Life:
-
Plot the normalized fluorescence intensity against the exposure time to generate a photobleaching curve.
-
The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the curve. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing photostability and the mechanism of action of these DNA stains.
Caption: Experimental workflow for quantifying photostability.
Caption: Mechanism of action for minor groove-binding DNA stains.
References
- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence microscope light source stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular PRMT1 Inhibition: Alternatives to Furamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme regulating a multitude of cellular processes, including gene transcription, signal transduction, and DNA repair. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Furamidine dihydrochloride (also known as DB75) has been utilized as a tool compound to probe PRMT1 function. However, the quest for more potent and selective inhibitors has led to the development of several promising alternatives. This guide provides an objective comparison of key PRMT1 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their cellular studies.
Performance Comparison of PRMT1 Inhibitors
The following inhibitors represent some of the most widely studied alternatives to this compound for cellular PRMT1 inhibition. Their performance is summarized based on their biochemical potency (IC50), cellular activity, and selectivity profile.
| Inhibitor | Target(s) | PRMT1 IC50 | Other Type I PRMTs IC50 (nM) | Cellular Potency (Example) | Selectivity Highlights |
| This compound | PRMT1 | 9.4 µM[1][2] | PRMT6: 283 µM, CARM1 (PRMT4): >400 µM[1][2] | Reduces methylated GFP-ALY in 293T cells at 20 µM[2] | Selective for PRMT1 over PRMT5, PRMT6, and CARM1[1][2]. Also inhibits Tyrosyl-DNA phosphodiesterase 1 (TDP-1)[1][2]. |
| GSK3368715 (EPZ019997) | Type I PRMTs | 3.1 nM[3][4] | PRMT3: 48, CARM1 (PRMT4): 1148, PRMT6: 5.7, PRMT8: 1.7[3][4] | Broad anti-proliferative effects in various cancer cell lines[4]. Reduces tumor growth in xenograft models[4]. | Potent inhibitor of multiple Type I PRMTs. S-adenosyl-L-methionine (SAM) uncompetitive[3][4]. |
| MS023 | Type I PRMTs | 30 nM[5][6] | PRMT3: 119, CARM1 (PRMT4): 83, PRMT6: 4, PRMT8: 5[5][6] | Reduces H4R3me2a in MCF7 cells with an IC50 of 9 nM[6][7]. | Potent, cell-active inhibitor of Type I PRMTs. Inactive against Type II and III PRMTs[7][8]. |
| AMI-1 | Pan-PRMTs | 8.8 µM[5][9] | Inhibits PRMT3, PRMT4, PRMT6, and PRMT5[9]. | Inhibits viability of sarcoma cells (S180 and U2OS)[9]. | Broad spectrum PRMT inhibitor, blocking the peptide-substrate binding site[9]. |
| TC-E 5003 | PRMT1 | 1.5 µM[5][10] | Selective for PRMT1 over CARM1 (PRMT4) and Set7/9. | Inhibits proliferation of A549 and MCF-7 cells with IC50 values of 0.70 µM and 0.41 µM, respectively[11]. | Selective PRMT1 inhibitor with anti-inflammatory and anti-tumor properties[10][12]. |
Signaling Pathways and Experimental Workflows
To effectively study PRMT1 inhibition, it is crucial to understand its role in cellular signaling and the experimental approaches to assess inhibitor efficacy.
PRMT1 Signaling Pathway
PRMT1 is a central regulator of various signaling pathways implicated in cancer progression, including the EGFR, Wnt, and TGF-β/SMAD pathways.[3][4][13][14] It exerts its effects by methylating histone and non-histone proteins, thereby influencing gene transcription and protein function.
References
- 1. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MS023 | Structural Genomics Consortium [thesgc.org]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
A Head-to-Head Comparison of Furamidine Dihydrochloride and Other Prominent DNA Minor Groove Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Furamidine dihydrochloride with other well-established DNA minor groove binders, including Netropsin, Distamycin, Hoechst 33258, and DAPI. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs, from cellular imaging to potential therapeutic applications.
Introduction to Minor Groove Binders
DNA minor groove binders are a class of small molecules that selectively bind to the minor groove of double-stranded DNA, typically at sequences rich in adenine (A) and thymine (T) base pairs.[1][2] This interaction is non-covalent and primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[2][3] By occupying the minor groove, these compounds can interfere with the binding of DNA-processing enzymes and transcription factors, thereby modulating fundamental cellular processes such as DNA replication and transcription.[4] This mechanism of action has led to their investigation as antimicrobial, antiviral, and anticancer agents.[4][5]
This compound , also known as DB75, is a dicationic aromatic compound initially developed for its antiparasitic properties.[6][7] Beyond its ability to bind AT-rich DNA sequences in the minor groove of trypanosome kinetoplast DNA, Furamidine has been identified as a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) and an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP-1).[6][8][9][10][11] Its multifaceted activity, including the potential to rescue mis-splicing in models of myotonic dystrophy type 1, makes it a compound of significant interest.[8][12][13]
This guide will compare the performance of this compound against classic minor groove binders:
-
Netropsin and Distamycin: Naturally occurring oligopeptides known for their high affinity and specificity for AT-rich DNA sequences.[1][14][15]
-
Hoechst 33258 and DAPI (4',6-diamidino-2-phenylindole): Widely used fluorescent dyes for nuclear staining in cell biology, which exhibit strong binding to the DNA minor groove.[16][17][18][19]
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and other minor groove binders, focusing on enzyme inhibition and DNA binding affinity.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Notes |
| This compound | PRMT1 | 9.4[8][9][11] | Selective over PRMT5 (166 µM), PRMT6 (283 µM), and CARM1 (>400 µM).[8][9][10] |
| TDP-1 | 1.2[8] | ||
| Platelet Aggregation | 14.8[8] | Dose-dependent inhibition.[8] | |
| Netropsin | - | - | Primarily studied for DNA binding; enzyme inhibition data is less common. |
| Distamycin | - | - | Primarily studied for DNA binding; enzyme inhibition data is less common. |
| Hoechst 33258 | - | - | Primarily used as a DNA stain; not typically characterized by enzyme inhibition. |
| DAPI | - | - | Primarily used as a DNA stain; not typically characterized by enzyme inhibition. |
Table 2: DNA Binding Affinity
| Compound | DNA Sequence | Association Constant (Ka) (M⁻¹) | Notes |
| This compound | AT-rich sequences | Not explicitly found as Kₐ | Binds to strings of AT base pairs in the DNA minor groove.[6] Can also intercalate between GC base pairs.[11] |
| Netropsin | Calf Thymus DNA | 2.9 x 10⁵[14] | One binding site per 6.0 nucleotides.[14] |
| Distamycin A | Calf Thymus DNA | 11.6 x 10⁵[14] | One binding site per 6.1 nucleotides.[14] |
| Hoechst 33258 | AATT | ~5.5 x 10⁸ | Affinity decreases in the series AATT >> TAAT ≈ ATAT > TATA ≈ TTAA.[16][20] |
| TTAA | ~2.75 x 10⁶ | ||
| DAPI | AATT | 5.5 x 10⁸[16][20] | Affinity decreases in the series AATT >> TAAT ≈ ATAT > TATA ≈ TTAA.[16][20] |
| TTAA | ~1.83 x 10⁷ |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are overviews of key techniques used to characterize minor groove binders.
Fluorescence Spectroscopy
Principle: This technique is used to study the binding of fluorescent ligands like Hoechst 33258 and DAPI to DNA. The fluorescence of these molecules often increases significantly upon binding to the minor groove.[16][17] This enhancement can be monitored to determine binding affinity and kinetics.
Protocol Outline:
-
Preparation of Solutions: Prepare buffer solutions (e.g., phosphate-buffered saline) and stock solutions of the minor groove binder and DNA of a known concentration.
-
Titration: In a quartz cuvette, place a solution of the DNA. Add increasing concentrations of the minor groove binder.
-
Measurement: After each addition, record the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength (e.g., ~360 nm for Hoechst dyes).
-
Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a binding isotherm (e.g., Scatchard plot) to calculate the association constant (Ka).
Thermal Melting (Tm) Assay
Principle: The binding of a ligand to DNA stabilizes the double helix, leading to an increase in its melting temperature (Tm), the temperature at which half of the double-stranded DNA has dissociated into single strands. The magnitude of the Tm shift (ΔTm) is proportional to the binding affinity of the compound.
Protocol Outline:
-
Sample Preparation: Prepare samples of DNA in a suitable buffer, both with and without the minor groove binder.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Monitor the absorbance at 260 nm while slowly increasing the temperature. As the DNA melts, the absorbance will increase (hyperchromic effect).
-
Tm Determination: The Tm is the temperature at the midpoint of the transition. The ΔTm is the difference in Tm between the DNA-ligand complex and the DNA alone.
DNase I Footprinting
Principle: This technique identifies the specific DNA sequence where a ligand binds. A DNA-binding molecule protects the DNA from cleavage by the enzyme DNase I at its binding site.
Protocol Outline:
-
DNA Labeling: One end of the DNA fragment of interest is radioactively or fluorescently labeled.
-
Binding Reaction: The labeled DNA is incubated with the minor groove binder at various concentrations.
-
DNase I Digestion: A limited amount of DNase I is added to the mixture to randomly cleave the DNA, except where it is protected by the bound ligand.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The gel is visualized (e.g., by autoradiography). The "footprint" appears as a gap in the ladder of DNA fragments, indicating the region where the minor groove binder was bound.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for DNA minor groove binders.
Caption: Workflow for DNase I footprinting to identify binding sites.
Caption: Potential pathway of Furamidine's action on gene expression.
Concluding Remarks
The choice of a minor groove binder is highly dependent on the intended application.
-
This compound stands out due to its dual action as both a DNA minor groove binder and a selective enzyme inhibitor (PRMT1). This makes it a valuable tool for investigating the interplay between DNA structure and epigenetic regulation, and it holds therapeutic potential beyond simple DNA binding. Its complex mechanism of action, however, requires careful consideration in experimental design.[8][12][13]
-
Netropsin and Distamycin are classic, high-affinity binders ideal for fundamental studies of DNA-ligand interactions and for applications requiring strong and specific targeting of AT-rich sequences.[3][14][21] Their primary limitation is a lack of significant anti-tumor activity on their own.
-
Hoechst 33258 and DAPI remain the gold standard for fluorescent labeling of nuclei in both fixed and living cells due to their high specificity for DNA and significant fluorescence enhancement upon binding.[18][19] Their utility is primarily in cellular imaging and flow cytometry rather than therapeutic development.
Researchers should select the compound that best aligns with their experimental goals, whether it be the multi-target activity of Furamidine, the high-affinity binding of Netropsin and Distamycin, or the fluorescent properties of Hoechst dyes and DAPI. The provided data and protocols serve as a starting point for making an informed decision.
References
- 1. atdbio.com [atdbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ≥98% (HPLC) | 55368-40-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 9. abmole.com [abmole.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Furamidine Mechanism of Action in DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 13. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. Base-sequence specificity of Hoechst 33258 and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity Hoechst 33258-AATT complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A fluorescence study of the binding of Hoechst 33258 and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Invitrogen DAPI and Hoechst Nucleic Acid Stains 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 19. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 20. researchgate.net [researchgate.net]
- 21. The minor-groove binding DNA-ligands netropsin, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Furamidine Dihydrochloride as a PRMT1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Protein Arginine Methyltransferase 1 (PRMT1) is a critical area of investigation in various therapeutic fields, including oncology and inflammatory diseases. Furamidine dihydrochloride has been identified as a selective inhibitor of PRMT1. This guide provides an objective comparison of this compound with other known PRMT1 inhibitors, supported by experimental data, to assist researchers in validating its specificity and making informed decisions for their studies.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The inhibitory activity of a compound is a key determinant of its utility. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for quantifying potency. Below is a summary of the available data for this compound and other well-characterized Type I PRMT inhibitors.
| Inhibitor | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT5 | PRMT6 | PRMT8 | Other Notable Targets |
| This compound | 9.4 µM[1][2] | - | >400 µM[2] | 166 µM[2] | 283 µM[2] | - | Tdp1 (IC50 = 1.2 µM), DNA binding[2][3] |
| GSK3368715 | 3.1 nM[4][5] | 48 nM[4][6][5] | 1148 nM[4][6][5] | - | 5.7 nM[4][6][5] | 1.7 nM[4][6][5] | - |
| MS023 | 30 nM[7][8][9] | 119 nM[7][8][9] | 83 nM[7][8][9] | - | 4 nM[7][8][9] | 5 nM[7][8][9] | - |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a PRMT1 inhibitor, a multi-faceted approach employing biochemical, cellular, and proteomic methods is recommended.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of PRMT1 and other methyltransferases.
Principle: The transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone or peptide substrate is quantified in the presence and absence of the inhibitor.
Protocol Outline: [11][12][13]
-
Reaction Setup: In a microplate, combine recombinant PRMT1 enzyme, a biotinylated peptide substrate (e.g., a histone H4 peptide), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Allow the reaction to proceed for a defined time at 30°C.
-
Quenching: Stop the reaction by adding a quenching buffer.
-
Detection: In a scintillation proximity assay (SPA), the [³H]-methylated biotinylated peptide is captured by streptavidin-coated scintillant beads. The proximity of the radioisotope to the scintillant results in light emission, which is proportional to the enzyme activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[14][15][16][17]
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
-
Cell Treatment: Incubate cultured cells (e.g., HEK293T) with the inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against PRMT1.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Quantitative Proteomics for Off-Target Profiling
This unbiased approach identifies potential off-target interactions of the inhibitor across the entire proteome.
Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry is used to compare the abundance of proteins in inhibitor-treated versus control-treated cells.
-
Cell Culture and Labeling (SILAC): Culture cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.
-
Treatment: Treat one population of cells with the inhibitor and the other with a vehicle control.
-
Lysis and Protein Digestion: Lyse the cells, combine equal amounts of protein from the "light" and "heavy" populations, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins based on the intensity ratios of heavy to light peptides. Significant changes in the abundance of proteins other than PRMT1 may indicate off-target effects.
Visualizing the Landscape of PRMT1 Inhibition
Signaling Pathway of PRMT1
PRMT1 plays a crucial role in various cellular processes by methylating histone and non-histone proteins, thereby influencing gene expression, DNA repair, and signal transduction pathways.[20][21][22][23]
Caption: PRMT1 methylates substrates using SAM, impacting key cellular processes.
Experimental Workflow for Specificity Validation
A logical workflow is essential for systematically validating the specificity of a PRMT1 inhibitor.
Caption: A stepwise approach to validate PRMT1 inhibitor specificity.
Logical Relationship in Specificity Assessment
The determination of an inhibitor's specificity is based on a convergence of evidence from multiple experimental approaches.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
- 13. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PRMT1 - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. scientificarchives.com [scientificarchives.com]
Cross-reactivity of Furamidine dihydrochloride with other cellular components
For Researchers, Scientists, and Drug Development Professionals
Furamidine dihydrochloride, a potent aromatic diamidine, has garnered significant attention for its therapeutic potential, primarily as an antiparasitic agent and more recently in the context of genetic disorders like Myotonic Dystrophy Type 1 (DM1).[1][2] Its mechanism of action is intrinsically linked to its ability to bind to nucleic acids. However, a comprehensive understanding of its cross-reactivity with other cellular components is crucial for predicting off-target effects and optimizing therapeutic strategies. This guide provides an objective comparison of Furamidine's interactions with various cellular macromolecules, supported by available experimental data.
Summary of Cross-Reactivity Data
The following table summarizes the known binding affinities and inhibitory concentrations of this compound with various cellular components. This data, collated from multiple studies, provides a quantitative overview of its interaction profile.
| Cellular Component | Interaction Type | Quantitative Measure | Value | Experimental Method | Significance |
| DNA (AT-rich sequences) | Minor Groove Binding | KD | Nanomolar range | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Primary mechanism of action for antimicrobial activity.[3][4] |
| DNA (CTG•CAG repeats) | Minor Groove Binding | KD | 543 ± 16 nM | Isothermal Titration Calorimetry (ITC) | Relevant to its therapeutic effect in Myotonic Dystrophy by potentially inhibiting transcription of toxic RNA.[3] |
| RNA (CUG repeats) | Binding | KD | 99 ± 25 nM | Isothermal Titration Calorimetry (ITC) | Disrupts the MBNL1-CUG RNA complex, a key pathological feature of DM1.[3] |
| MBNL1-CUG RNA Complex | Disruption | IC50 | 40 ± 3 µM | Electrophoretic Mobility Shift Assay (EMSA) | Demonstrates the ability to release sequestered MBNL1 protein.[3] |
| Protein Arginine Methyltransferase 1 (PRMT1) | Inhibition | IC50 | 9.4 µM | In vitro enzyme assay | A identified off-target protein interaction. |
| Protein Arginine Methyltransferase 5 (PRMT5) | Inhibition | IC50 | 166 µM | In vitro enzyme assay | Demonstrates selectivity for PRMT1 over other PRMTs. |
| Protein Arginine Methyltransferase 6 (PRMT6) | Inhibition | IC50 | 283 µM | In vitro enzyme assay | Further evidence of PRMT1 selectivity. |
| Carboxylesterase-related protein (CARM1) | Inhibition | IC50 | >400 µM | In vitro enzyme assay | Low affinity for this related enzyme. |
| Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) | Inhibition | IC50 | 1.2 µM | In vitro enzyme assay | Another identified off-target protein interaction. |
| Platelet Aggregation | Inhibition | IC50 | 14.8 µM | In vitro assay | Indicates potential effects on hemostasis. |
Note on Lipid Interactions: To date, there is a notable lack of published data specifically investigating the cross-reactivity of this compound with cellular lipids. While its cationic and amphipathic nature suggests potential interactions with negatively charged phospholipid headgroups in cell membranes, this remains an area requiring further investigation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the cross-reactivity of Furamidine.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
-
Sample Preparation: The macromolecule (e.g., DNA, RNA) is placed in the sample cell, and the ligand (Furamidine) is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the Furamidine solution are injected into the sample cell.
-
Heat Measurement: The heat change upon each injection is measured by a sensitive calorimeter.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Immobilization: One of the interacting partners (e.g., a DNA hairpin oligonucleotide) is immobilized on a sensor chip surface.
-
Association: A solution containing the other partner (Furamidine) is flowed over the sensor surface, and the binding is monitored as a change in the refractive index, which is proportional to the mass bound.
-
Dissociation: The Furamidine solution is replaced with buffer, and the dissociation of the complex is monitored.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Fluorescence Microscopy for Cellular Localization
This method is used to visualize the subcellular distribution of fluorescent compounds like Furamidine.
-
Cell Culture: Cells of interest (e.g., B16 melanoma cells) are cultured on glass coverslips.[1][5]
-
Incubation: The cells are incubated with a solution containing Furamidine for a specified period.
-
Washing: The cells are washed with a suitable buffer (e.g., PBS) to remove unbound compound.
-
Fixation (Optional): Cells may be fixed with a reagent like paraformaldehyde.
-
Staining (Optional): Organelle-specific fluorescent probes can be used to co-localize Furamidine with specific cellular compartments (e.g., mitochondria, lysosomes).[5]
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope equipped with appropriate filters for Furamidine's fluorescence.
Visualizing Interactions and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.
References
- 1. Distribution of furamidine analogues in tumor cells: influence of the number of positive charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of compound structure on affinity, sequence selectivity, and mode of binding to DNA for unfused aromatic dications related to furamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent DNA Stains: Is Furamidine Dihydrochloride a Brighter Choice?
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent DNA stain is a critical step in a multitude of molecular and cellular biology applications. While classic stains like DAPI and Hoechst have long been staples in the laboratory, and newer dyes such as SYBR Green I offer exceptional sensitivity, the landscape of fluorescent probes is ever-evolving. This guide provides a comprehensive comparison of Furamidine dihydrochloride against these commonly used DNA stains, offering an objective look at its performance based on available experimental data.
Furamidine, also known as DB75, is a dicationic molecule that has been primarily investigated for its antiparasitic and enzyme-inhibiting properties.[1][2] Its ability to bind to the minor groove of DNA, particularly at AT-rich sequences, has also led to its consideration as a potential fluorescent DNA stain.[3] This comparison will delve into the key performance indicators of this compound and its counterparts—DAPI, Hoechst 33342, and SYBR Green I—to help you make an informed decision for your research needs.
Quantitative Performance Comparison
The effectiveness of a fluorescent DNA stain is determined by several key photophysical properties. The following table summarizes the available quantitative data for this compound and its competitors.
| Property | This compound | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | SYBR Green I |
| Excitation Max (DNA-bound) | ~355 nm[4] | ~358 nm[5] | ~350 nm[6] | ~497 nm[7][8][9] |
| Emission Max (DNA-bound) | ~455 nm[4] | ~461 nm[5] | ~461 nm[6] | ~520 nm[7][8][9] |
| Quantum Yield (DNA-bound) | Data not available | ~0.92 | Data not available | ~0.8[1][7][8][10] |
| Fluorescence Enhancement | ~ -17% (decrease)[4] | ~20-fold[11][12] | ~30-fold[3] | >1000-fold[4][13][14] |
| Binding Mechanism | Minor groove (AT-rich)[3] | Minor groove (AT-rich)[5][11] | Minor groove (AT-rich)[2][3] | Intercalation & Minor groove[13] |
| Cell Permeability | Cell-permeable[1] | Permeable at high concentrations | Cell-permeable[2][6] | Generally cell-impermeant |
Analysis of Key Performance Indicators
Fluorescence Enhancement: A critical advantage of most DNA stains is the significant increase in their fluorescence upon binding to DNA, which allows for a high signal-to-noise ratio. In this regard, SYBR Green I is the clear frontrunner with an enhancement of over 1000-fold.[4][13][14] DAPI and Hoechst 33342 also exhibit substantial 20 to 30-fold increases in fluorescence.[3][15][16][11][12] In stark contrast, available data suggests that the fluorescence of this compound (DB75) decreases by approximately 17% upon binding to DNA.[4] This lack of fluorescence enhancement is a significant drawback for its use as a general-purpose DNA stain, as it would result in a low signal against a potentially high background from unbound dye. It is important to note that some analogues of Furamidine have been shown to exhibit fluorescence enhancement.[4]
Photostability: Photostability, or the resistance to photobleaching upon exposure to light, is crucial for applications requiring prolonged imaging, such as time-lapse microscopy. While quantitative comparative data for Furamidine's photostability is lacking, DAPI is reported to be more photostable than Hoechst 33342.[16][12] Hoechst dyes, in turn, are known to be susceptible to phototoxicity. SYBR Green I's photostability can be a limiting factor in some applications, and it has been reported to be a strong mutation enhancer.
Spectral Properties: this compound, DAPI, and Hoechst 33342 share similar excitation and emission profiles in the UV/blue range.[4][5][6] This allows for their use with standard DAPI filter sets. However, this also means they are subject to some of the same limitations, such as potential phototoxicity to cells from UV excitation and photoconversion to green and red emitting forms. SYBR Green I, with its excitation in the blue and emission in the green, offers an alternative for different filter sets and can be excited by blue light, which is generally less damaging to cells than UV.[7][8][9]
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, detailed protocols for key experiments are provided below.
DNA Titration to Determine Fluorescence Enhancement
This experiment measures the change in fluorescence intensity of the dye as the concentration of DNA is increased.
Methodology:
-
Prepare a stock solution of the DNA stain (e.g., 1 mM this compound, DAPI, Hoechst 33342, or a 10,000x stock of SYBR Green I) in an appropriate solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Mix a constant concentration of the DNA stain with the varying concentrations of DNA in a fluorescence cuvette.
-
Measure the fluorescence intensity using a spectrofluorometer at the optimal excitation and emission wavelengths for each dye.
-
Plot the fluorescence intensity against the DNA concentration. The fold-enhancement can be calculated by dividing the maximum fluorescence intensity in the presence of saturating DNA by the fluorescence intensity of the dye alone.
Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Methodology:
-
Select a suitable quantum yield standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes).
-
Prepare a series of dilutions of both the standard and the test sample in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Calculate the quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.
Photostability Assay
This experiment assesses the rate of photobleaching of the DNA-dye complex upon continuous illumination.
Methodology:
-
Prepare a solution of the DNA stain complexed with a saturating concentration of DNA.
-
Place the sample in a spectrofluorometer or on a fluorescence microscope.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Record the fluorescence intensity at regular time intervals.
-
Plot the normalized fluorescence intensity against time. The rate of decay indicates the photostability of the fluorophore.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in DNA staining and its characterization, the following diagrams have been generated.
References
- 1. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Binding of DAPI analogue 2,5-bis(4-amidinophenyl)furan to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of larger central ring linkers in furamidine analogues: synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Micro-Quantities of DNA Using DNAse and Fluorescence of Hoechst 33258 and Light-Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of furamidine analogues in tumor cells: influence of the number of positive charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Intrinsic Fluorescence from DNA Can Be Enhanced by Metallic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - IN [thermofisher.com]
A Head-to-Head Comparison of PRMT Inhibitors: Furamidine Dihydrochloride vs. AMI-1
For researchers, scientists, and drug development professionals navigating the landscape of protein arginine methyltransferase (PRMT) inhibitors, a clear understanding of the available tools is paramount. This guide provides a comprehensive comparison of two widely used PRMT inhibitors, Furamidine dihydrochloride and AMI-1, focusing on their inhibitory activity, selectivity, and mechanism of action, supported by experimental data and detailed protocols.
Protein arginine methylation is a critical post-translational modification involved in a myriad of cellular processes, including signal transduction, gene transcription, and DNA repair. The dysregulation of PRMTs has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This compound and AMI-1 are two small molecule inhibitors frequently employed to probe PRMT function and evaluate their therapeutic potential. While both compounds target PRMTs, they exhibit distinct profiles in terms of their selectivity and potency.
At a Glance: Key Differences
| Feature | This compound | AMI-1 |
| Primary Target | Selective for PRMT1[1][2][3][4][5] | Pan-PRMT inhibitor[6] |
| Selectivity | Selective for PRMT1 over other PRMTs like PRMT5, PRMT6, and CARM1 (PRMT4)[1][2][3][4][5] | Inhibits a broad range of PRMTs, including Type I (PRMT1, 3, 4, 6) and Type II (PRMT5)[6] |
| Mechanism of Action | Primarily competitive with the peptide substrate[5] | Blocks peptide-substrate binding; non-competitive with S-adenosylmethionine (SAM)[6] |
In-Depth Inhibitory Profile
A direct comparison of the half-maximal inhibitory concentrations (IC50) for this compound and AMI-1 against PRMT1 reveals comparable potency in the low micromolar range. However, their activity against other PRMT isoforms diverges significantly, highlighting the key difference in their selectivity.
It is important to note that the following IC50 values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50)
| Inhibitor | Target PRMT | Reported IC50 (µM) | Source |
| This compound | PRMT1 | 9.4 | [1][2][3][4][5] |
| PRMT5 | 166 | [1][2][3][4] | |
| PRMT6 | 283 | [1][2][3][4] | |
| CARM1 (PRMT4) | >400 | [1][2][3][4] | |
| AMI-1 | Human PRMT1 | 8.8 | [6][7] |
| Yeast Hmt1p (PRMT homolog) | 3.0 | [6][7] | |
| Broadly inhibits PRMT1, -3, -4, -6 and PRMT5 | Not specified in a comparative table | [6] |
This compound demonstrates a clear preference for PRMT1, with significantly higher IC50 values for other PRMTs, indicating its utility as a selective tool for studying PRMT1 function.[1][2][3][4][5] In contrast, AMI-1 acts as a pan-PRMT inhibitor, making it suitable for studies where the goal is to inhibit the activity of multiple PRMTs simultaneously.[6]
Mechanism of Action: A Tale of Two Binding Modes
The distinct selectivity profiles of this compound and AMI-1 can be attributed to their different mechanisms of action at the molecular level.
This compound acts as a substrate-competitive inhibitor.[5] This means it directly competes with the arginine-containing peptide substrate for binding to the active site of PRMT1. This competitive binding mode is a key determinant of its selectivity.
AMI-1 , on the other hand, inhibits PRMTs by blocking the binding of the peptide substrate, but it does so in a manner that is not competitive with the methyl donor, S-adenosylmethionine (SAM).[6] This suggests a different binding interaction within the active site compared to Furamidine.
Cellular Effects and Experimental Data
Both this compound and AMI-1 are cell-permeable and have been demonstrated to exert biological effects in cellular contexts, primarily through the inhibition of cell proliferation and viability in cancer cell lines.
Table 2: Summary of Reported Cellular Activities
| Inhibitor | Cell Line(s) | Observed Effect | Concentration/Duration | Source |
| This compound | Leukemia cell lines | Inhibition of cell proliferation | Not specified | [1][2][3][4] |
| AMI-1 | Rhabdomyosarcoma (Rh30, RD) | Reduced cell viability, proliferation, and colony formation; induced apoptosis | IC50: ~124-130 µM (72h) | [8][9] |
| Sarcoma (S180, U2OS) | Inhibited cell viability | 0.6-2.4 mM (48-96h) | [6] |
These studies underscore the potential of PRMT inhibitors as anti-cancer agents and provide a basis for further investigation into their therapeutic applications.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of PRMT inhibitors. Below are generalized protocols for key assays used to characterize compounds like this compound and AMI-1.
Biochemical PRMT Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a peptide or protein substrate.
Workflow:
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified PRMT enzyme, a suitable peptide substrate (e.g., a histone H4-derived peptide), and varying concentrations of the inhibitor (this compound or AMI-1) in an appropriate assay buffer.
-
Initiation: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction, often by spotting the mixture onto filter paper and precipitating the protein/peptide with trichloroacetic acid (TCA).
-
Washing: Wash the filter papers extensively to remove unincorporated ³H-SAM.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with a range of concentrations of this compound or AMI-1 for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for a period (e.g., 1-4 hours), allowing viable cells to convert the tetrazolium salt into a colored formazan product.[9]
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically ~450 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
Conclusion
This compound and AMI-1 represent two distinct classes of PRMT inhibitors that are invaluable tools for researchers. Furamidine's selectivity for PRMT1 makes it an excellent choice for dissecting the specific roles of this key enzyme. Conversely, AMI-1's broad-spectrum activity is advantageous for studies aiming to understand the global effects of PRMT inhibition. The choice between these inhibitors should be guided by the specific research question and the experimental context. A thorough understanding of their respective inhibitory profiles, mechanisms of action, and appropriate experimental protocols is essential for the robust interpretation of research findings in the dynamic field of epigenetics and drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamidine compounds for selective inhibition of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 9. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Furamidine Dihydrochloride and Propidium Iodide for Cell Viability Assessment
For researchers, scientists, and drug development professionals, selecting the appropriate cell viability dye is a critical step in experimental design. This guide provides a detailed comparison of two fluorescent dyes, Furamidine dihydrochloride and Propidium Iodide (PI), for the assessment of cell viability. While Propidium Iodide is a well-established and widely used probe for identifying non-viable cells, this compound, also known as DB75, is primarily investigated for its therapeutic properties. This comparison aims to provide a comprehensive overview based on available experimental data.
Overview and Mechanism of Action
Propidium Iodide (PI) is a fluorescent intercalating agent that is excluded by the intact plasma membrane of live cells. In cells with compromised membranes, a hallmark of cell death, PI enters the cell and binds to DNA by intercalating between the bases with little to no sequence preference.[1][2] Upon binding to DNA, the fluorescence of PI is enhanced 20- to 30-fold, making it a robust marker for identifying dead cells in a population.[3]
This compound (DB75) is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) and is primarily studied for its therapeutic potential in various diseases.[4][5][6] It is a DNA minor groove binder, showing a preference for AT-rich regions.[5][7] While Furamidine is fluorescent and its interaction with DNA has been studied, its use as a standard cell viability dye is not well-documented. It is described as cell-permeable, which allows it to enter living cells to exert its therapeutic effects.[4] This characteristic contrasts with the fundamental principle of viability dyes like PI, which are chosen for their inability to enter live cells.
Quantitative Data Comparison
A direct quantitative comparison of this compound and Propidium Iodide for cell viability is challenging due to the limited availability of data for Furamidine in this specific application. However, we can compare their known properties.
| Property | This compound (DB75) | Propidium Iodide (PI) |
| Primary Application | Therapeutic Agent (PRMT1 inhibitor)[4][5][6] | Cell Viability Dye[3] |
| Mechanism of Staining | DNA Minor Groove Binder (AT-rich sites)[5][7] | DNA Intercalator[1][2] |
| Cell Permeability (Live Cells) | Permeable[4] | Impermeable[3] |
| Excitation Maximum (DNA-bound) | Not explicitly defined for viability assays; intrinsic blue fluorescence noted.[7] | ~535 nm[3] |
| Emission Maximum (DNA-bound) | Not explicitly defined for viability assays.[7] | ~617 nm[3] |
| Fluorescence Enhancement | Not quantified for cell viability applications. | 20- to 30-fold upon DNA binding.[3] |
| Cytotoxicity | Inhibits cell proliferation.[4][5][6] | Generally used at concentrations with minimal short-term cytotoxicity for staining. |
Experimental Protocols
Propidium Iodide Staining for Flow Cytometry
This protocol is a standard procedure for assessing cell viability using PI.
Materials:
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in water)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with PBS.
-
Resuspend the cell pellet in cold PBS at a concentration of 1 x 10^6 cells/mL.
-
Add PI to a final concentration of 1-10 µg/mL.
-
Incubate the cells on ice for 15-30 minutes, protected from light.
-
Analyze the cells by flow cytometry. Live cells will show low red fluorescence, while dead cells will exhibit high red fluorescence.
This compound Application
Furamidine is typically used in cell culture to study its effects on cellular processes. A protocol for its use as a viability stain would need to be empirically determined, focusing on concentrations and incubation times that would allow for differential staining of live and dead cells without inducing significant immediate cytotoxicity that would confound the results. Given its inherent cell permeability in living cells, its suitability as a traditional viability dye that relies on membrane exclusion is questionable.
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of Propidium Iodide and the known cellular interaction of this compound.
Caption: Mechanism of Propidium Iodide for cell viability.
Caption: Known cellular mechanism of this compound.
Conclusion
Propidium Iodide remains the gold standard for cell viability assessment due to its clear mechanism of action, well-defined spectral properties, and extensive validation in a wide range of applications. Its exclusion from live cells provides a distinct and reliable signal for identifying dead cells.
This compound, while a fluorescent DNA-binding agent, is primarily characterized as a cell-permeable therapeutic compound. Its known properties make it unsuitable as a direct replacement for Propidium Iodide in standard viability assays that rely on membrane integrity. Researchers interested in the cellular effects of Furamidine would typically use it as a treatment and then assess viability with an established dye like Propidium Iodide. Further research would be required to explore any potential application of this compound in specialized cell death assays, but based on current knowledge, it is not a comparable alternative to Propidium Iodide for routine cell viability quantification.
References
- 1. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Furamidine Dihydrochloride: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of Furamidine dihydrochloride, ensuring compliance and minimizing risk for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System) or EC Directives, it is imperative to follow standard precautionary measures for handling laboratory chemicals.[1][2] The compound is designated as Water Hazard Class 1, indicating it is slightly hazardous to aquatic environments; therefore, large quantities or undiluted product must be prevented from entering ground water, water courses, or sewage systems.[2]
Key Handling Precautions:
-
Always handle the compound within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (compliant with standard BS EN 374:2003), lab coat, and safety goggles.[1]
-
Avoid the formation of dust during handling.[1]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste and its contaminated packaging.
Step 1: Waste Segregation
-
Collect all waste materials containing this compound, including expired or unused product, contaminated consumables (e.g., pipette tips, weighing boats), and absorbent materials from spill cleanups.
-
Keep this waste stream separate from other laboratory waste to ensure proper handling.
Step 2: Containerization and Labeling
-
Place the segregated waste into a suitable, sealable, and clearly labeled container.
-
The label should prominently display "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Arrange for Professional Disposal
-
The primary and recommended method for disposal is to arrange for collection by a specialized and licensed chemical waste disposal company.[1]
-
Contact your institution's EHS department to coordinate the pickup and disposal in accordance with national and local regulations.
Step 4: Managing Spills for Disposal
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Prevent the spilled material from entering drains.[1]
-
Cover the spillage with a suitable absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep up the absorbed material and place it into the designated, labeled waste container for disposal as described in Step 3.[1]
Step 5: Disposal of Contaminated Packaging
-
Empty containers that held this compound should also be treated as chemical waste.
-
Dispose of contaminated packaging at a regulated landfill site or through another approved method for hazardous or toxic wastes, following national and local legislation.[1] Consult your EHS department for specific institutional procedures.
Summary of Disposal Guidelines
The following table summarizes the key disposal information for this compound and related materials.
| Waste Type | Recommended Disposal Method | Key Considerations |
| This compound | Transfer to a suitable container and arrange for collection by a specialized disposal company in accordance with national legislation.[1] | While smaller quantities may be permissible for household waste disposal in some non-lab contexts, this is not recommended for professional research settings.[2] |
| Contaminated Lab Materials | Collect in a designated, sealed container and dispose of via a specialized chemical waste service.[1] | Includes gloves, pipette tips, absorbent pads, etc. |
| Contaminated Packaging | Dispose of in a regulated landfill or via another approved method for hazardous/toxic wastes in accordance with national legislation.[1] | Ensure containers are fully empty. Follow institutional guidelines for container disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Furamidine Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of Furamidine dihydrochloride. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. By implementing these procedural steps, we aim to foster a culture of safety and provide the highest level of support to our valued researchers, scientists, and drug development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a chemical compound used in laboratory research.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential for mild irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1] Therefore, it is imperative to handle this compound with a comprehensive suite of personal protective equipment to minimize any potential exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed regularly.[1] |
| Body Protection | Laboratory coat or a chemical-resistant apron/suit.[3][5][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1][3][4] | Minimizes the risk of inhaling the compound. |
| Foot Protection | Closed-toe shoes.[6] | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a designated, well-ventilated area.[1]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, vials) within the designated workspace to minimize movement of the open compound.
2. Weighing and Aliquoting:
-
Don the appropriate PPE as detailed in the table above.
-
Perform all manipulations of the solid compound within a chemical fume hood to control potential dust.[1]
-
Carefully weigh the desired amount of this compound. Avoid creating dust.[1]
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling and Decontamination:
-
Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Properly doff PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
III. Emergency Procedures
In the event of an exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Consult a physician.[1] |
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, used gloves, and disposable lab coats, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and chemical-resistant waste container.
-
Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and specialized disposal company, in accordance with all national and local regulations.[1]
V. Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
